2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
Description
Properties
IUPAC Name |
2-[4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-4-12(13,5-7-14)8-9(15)16/h4-8,13H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBMNGXKKOJOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678080 | |
| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159983-30-8 | |
| Record name | [4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-Butyl 4-Amino-4-(Carboxymethyl)piperidine-1-carboxylate
An in-depth technical guide on the characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.
This guide provides a comprehensive overview of the synthesis and detailed characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate, a key building block in modern drug discovery. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Introduction and Significance
Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a protected piperidine ring, a common scaffold in many pharmaceuticals, along with a primary amine and a carboxylic acid. This unique arrangement makes it a valuable starting material for the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the amino and carboxyl functionalities, providing a versatile platform for lead optimization in drug development.
Synthesis Pathway: A Modified Strecker Reaction
The synthesis of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is typically achieved through a modified Strecker reaction, a classic method for the synthesis of α-amino acids. This multi-step process begins with the readily available tert-butyl 4-oxopiperidine-1-carboxylate.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.
Experimental Protocol:
-
Step 1: Formation of the Cyanohydrin. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in water, add sodium cyanide (NaCN) portion-wise while maintaining the temperature below 10 °C. The reaction is stirred for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Step 2: Formation of the Aminonitrile. The aqueous solution from Step 1 is then treated with ammonia in ethanol. This mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the aminonitrile intermediate.
-
Step 3: Hydrolysis to the Final Product. The aminonitrile intermediate is hydrolyzed using a strong acid, such as sulfuric acid, in water under reflux conditions. The reaction is typically heated for 6-8 hours. The final product is then isolated by adjusting the pH of the solution to the isoelectric point of the amino acid, causing it to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Comprehensive Characterization
A thorough characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is crucial to confirm its identity and purity. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), the piperidine ring protons (multiplets between 1.50 and 3.50 ppm), and the methylene protons of the carboxymethyl group (a singlet around 2.50 ppm). The amine and carboxylic acid protons will appear as broad singlets that can be exchanged with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc group and the carboxylic acid (around 154 and 175 ppm, respectively), the quaternary carbon of the tert-butyl group (around 78 ppm), the piperidine ring carbons, and the methylene carbon of the carboxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): This technique is ideal for this molecule. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 259.16. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 257.15.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the synthesized compound.
-
Recommended Method:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at 210 nm.
-
Expected Retention Time: The retention time will vary depending on the exact conditions, but a single major peak should be observed, with an area percent of >95% for a pure sample.
-
Table 1: Summary of Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~1.40 (s, 9H), 1.50-3.50 (m, 8H), 2.50 (s, 2H) |
| ¹³C NMR | Chemical Shift (δ) | ~28.0, 35.0, 40.0, 55.0, 78.0, 154.0, 175.0 |
| ESI-MS | [M+H]⁺ | 259.16 |
| ESI-MS | [M-H]⁻ | 257.15 |
| HPLC | Purity | >95% |
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The successful synthesis and rigorous characterization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate are foundational for its application in drug discovery and development. The methodologies outlined in this guide provide a robust framework for obtaining high-purity material and confirming its structural integrity, thereby ensuring the reliability of subsequent research.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
PubChem Compound Summary for CID 135565533, tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1159983-30-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount. CAS 1159983-30-8, identified as 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, represents such a crucial intermediate.[1][2][3][4] Its unique structure, featuring a quaternary center on a piperidine ring with both a primary amine and a carboxylic acid, makes it a valuable component for constructing complex molecular architectures.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity, allowing for selective functionalization in multi-step syntheses.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the known and predicted physicochemical properties of this compound. While extensive experimentally-derived data for this specific molecule is not widely published, we will synthesize available information with established principles of physical chemistry to offer a robust profile. Furthermore, this document outlines the standard, self-validating experimental protocols necessary for the in-house determination of its key physical properties, explaining the scientific rationale behind each methodological choice.
Chemical Identity and Core Molecular Properties
The foundational step in characterizing any chemical substance is confirming its identity and fundamental molecular properties. These parameters are the basis for all subsequent physicochemical analysis.
| Identifier | Value | Source |
| CAS Number | 1159983-30-8 | [1][2][3] |
| IUPAC Name | This compound | [1][3][4] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [1][2][3] |
| Molecular Weight | 258.31 g/mol | [1][3] |
| Appearance | White powder | [2] |
| SMILES | O=C(O)CC1(N)CCN(C(OC(C)(C)C)=O)CC1 | [1][3] |
Predicted Physicochemical Characteristics
For many research chemicals and building blocks, experimentally determined physical properties are not always available. In such cases, high-quality computational models provide valuable estimations that guide experimental design. The following properties have been predicted based on the compound's structure.
| Computed Property | Predicted Value | Scientific Implication & Rationale |
| XLogP3 | -1.7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area (TPSA) | 92.8 Ų | This value, common for amino acids and their derivatives, suggests significant polarity, reinforcing the low LogP prediction and indicating that solubility will be highest in polar protic solvents. |
| pKa (Predicted) | Acidic (Carboxylic Acid): ~4.5Basic (Primary Amine): ~9.5 | The carboxylic acid group is expected to have a typical pKa, while the primary amine's basicity is standard for an aliphatic amine. These values are critical for designing purification strategies (e.g., ion-exchange chromatography) and formulation buffers, as the molecule's net charge will be highly pH-dependent. |
Standard Protocols for Experimental Property Determination
The following sections describe authoritative, step-by-step methodologies for determining the critical physical properties of a solid compound like CAS 1159983-30-8. The causality behind experimental choices is highlighted to ensure trustworthy and reproducible data generation.
Determination of Melting Point
Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range. A capillary melting point apparatus is the standard for this determination due to its precision and small sample requirement.
Methodology:
-
Sample Preparation: Ensure the "white powder" sample is completely dry by placing it under a high vacuum for several hours. This removes residual solvents that can artificially depress the melting point.
-
Capillary Loading: Finely crush a small amount of the dried sample. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) into the closed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended): Set a rapid heating ramp (10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time in the final, slow ramp-up.
-
Precise Determination: Using a new capillary, heat the block rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Ramp: Decrease the heating rate to 1-2 °C/min. This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.
Aqueous Solubility Assessment (Kinetic Method)
Expertise & Rationale: Solubility is a critical parameter for any compound intended for biological screening or as a reactant in aqueous media. The zwitterionic nature of this molecule (containing both an acidic and a basic group) suggests its solubility will be highly pH-dependent. A kinetic solubility assay using DMSO as a stock solvent is a standard high-throughput method.
Methodology:
-
Stock Solution Preparation: Accurately prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). The use of DMSO is standard as it solubilizes a wide range of organic compounds.
-
Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 4.0, pH 7.4, pH 9.0) to assess solubility across different charge states of the molecule.
-
Assay Execution:
-
Dispense 98 µL of each aqueous buffer into separate wells of a 96-well microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This initiates precipitation of the compound if its solubility limit is exceeded. The final DMSO concentration (2%) is kept low to minimize its effect on aqueous solubility.
-
Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.
-
-
Quantification:
-
Filter the samples using a 96-well filter plate to remove any precipitated solid.
-
Analyze the clear filtrate by HPLC-UV or LC-MS/MS against a calibration curve prepared from the DMSO stock solution. This quantifies the amount of compound remaining in solution, which is its kinetic solubility under those conditions.
-
Workflow for Kinetic Solubility Determination
Caption: Workflow for determining kinetic aqueous solubility.
Handling, Storage, and Safety Considerations
Trustworthiness & Self-Validation: Proper handling and storage are essential to maintain the integrity of the compound. The recommended procedures are based on the chemical nature of the molecule—a stable organic solid but with functional groups that could be sensitive to degradation.
-
Storage: Suppliers recommend storing the compound at 2-8°C in a dark place.[2] This is a standard precaution for complex organic molecules to minimize degradation over time. The container should be kept tightly sealed to prevent moisture absorption, especially given the compound's polar nature.
-
Handling: As a fine powder, the compound should be handled in a well-ventilated area or chemical fume hood to avoid inhalation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn.
-
Stability: The Boc-protecting group is known to be labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl). Therefore, the compound should not be stored in or exposed to acidic environments unless deprotection is the intended reaction. It is generally stable under neutral and basic conditions.
Conclusion
CAS 1159983-30-8, or this compound, is a well-defined chemical building block with predicted physicochemical properties suggesting high polarity and pH-dependent behavior. While specific experimental data like melting and boiling points are not publicly cataloged, this guide provides robust, standard methodologies for their determination. The insights into its structure-property relationships, combined with the detailed protocols, equip researchers and drug development professionals with the necessary knowledge to confidently handle, characterize, and utilize this versatile compound in their synthetic and screening endeavors.
References
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abcr Gute Chemie. AB448295 | CAS 1159983-30-8. Available at: [Link]
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AA Blocks. 1159983-30-8 | this compound. Available at: [Link]
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LookChem. This compound CAS NO.1159983-30-8. Available at: [Link]
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Structure Elucidation of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in modern drug discovery and development. It ensures compound identity, purity, and provides the basis for understanding structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the structural elucidation of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a substituted piperidine derivative commonly used as a constrained amino acid scaffold in medicinal chemistry. We will detail an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating system for structural confirmation.
Introduction: The Imperative for Structural Verification
This compound is a bifunctional molecule incorporating a protected amine, a free primary amine, and a carboxylic acid moiety built upon a piperidine core. This arrangement makes it a valuable building block for introducing conformational rigidity into peptides or small molecule drugs. However, its synthesis can potentially yield isomers or incompletely reacted intermediates. Therefore, rigorous structural confirmation is not merely a procedural step but a critical checkpoint for quality control and the validity of subsequent biological data.
This guide moves beyond a simple recitation of techniques, instead focusing on a holistic strategy where each analytical method provides complementary and confirmatory evidence.[1][2] By integrating data from NMR, MS, and FTIR, we create a powerful, self-validating workflow that leaves no ambiguity as to the final structure.
Molecular Overview
The target molecule possesses several key structural features that our analytical workflow is designed to identify and map:
-
Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.
-
Quaternary C4 Carbon: A sp³-hybridized carbon atom at the 4-position of the piperidine ring, uniquely substituted with both an amino group and an acetic acid side chain.
-
Functional Groups:
-
A primary amine (-NH₂)
-
A carboxylic acid (-COOH)
-
A carbamate functional group as part of the Boc protector.
-
-
Tert-butoxycarbonyl (Boc) Group: An acid-labile protecting group on the piperidine nitrogen, characterized by its bulky tert-butyl component.[3]
The Analytical Workflow: A Synergistic Approach
The elucidation process is a logical progression, starting with the foundational framework and layering on functional group and mass verification. Each step is designed to test a specific hypothesis about the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. [4]It serves as a final cross-validation of the functionalities identified by NMR.
Expertise in Action: Complementary, Not Redundant
While NMR and MS provide the core structure, FTIR offers orthogonal confirmation. For example, a strong carbonyl stretch around 1690 cm⁻¹ corroborates the carbamate identified by the ¹³C NMR signal at ~155 ppm and the fragmentation losses in MS. This layering of evidence is the cornerstone of a trustworthy elucidation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal, followed by the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Self-Validation: The resulting spectrum should be clean, with well-defined peaks and a stable baseline, ensuring the data is of high quality.
Data Interpretation: Expected Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Functional Group Confirmed |
| O-H Stretch | 2500 - 3300 | Very Broad | Carboxylic Acid (-COOH) [5] |
| N-H Stretch | 3300 - 3500 | Two medium, sharp peaks | Primary Amine (-NH₂) |
| C-H Stretch | 2850 - 2980 | Strong, sharp | Aliphatic (Piperidine, Boc, Acetic Acid) |
| C=O Stretch | ~1710 | Strong, sharp | Carboxylic Acid (-C=O) |
| C=O Stretch | ~1690 | Very Strong, sharp | Carbamate (-N-C=O) [6] |
Conclusion: The Convergence of Evidence
The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods.
-
NMR Spectroscopy establishes the definitive carbon-hydrogen framework, confirming the connectivity of the piperidine ring, the quaternary C4 center, the acetic acid side chain, and the Boc protecting group.
-
Mass Spectrometry provides unequivocal proof of the molecular weight and elemental formula, with fragmentation patterns that serve as a secondary confirmation of the labile Boc group.
-
FTIR Spectroscopy acts as a final verification, rapidly confirming the presence of all key functional groups—amine, carboxylic acid, and carbamate—predicted by the proposed structure.
When the data from these three pillars of analytical chemistry converge to tell the same story, the structure can be assigned with the highest degree of scientific confidence, ensuring the integrity of the molecule for its intended use in research and development.
References
- Kim, J., & Kim, C. (2020).
- Szafran, Z., et al. (1995). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
- Le, H., et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Pervushin, K., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC.
- Intertek. (n.d.).
- Fiveable. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Gragson, D. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
- Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Chemistry LibreTexts.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility of Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine core, a primary amino group, a carboxylic acid, and a lipophilic tert-butoxycarbonyl (Boc) protecting group, presents a unique and complex solubility profile. This guide provides a comprehensive technical overview of the factors governing the solubility of this compound and outlines a robust experimental framework for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to advance their research and development efforts.
Molecular Structure Analysis and Predicted Solubility Behavior
A thorough understanding of the molecular structure of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is paramount to predicting its solubility. The molecule's architecture incorporates both hydrophilic and lipophilic moieties, which will dictate its behavior in various solvent systems.
-
Amphoteric Nature and Zwitterionic State: The presence of a basic primary amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule amphoteric. In aqueous solutions, it can exist as a cation, an anion, or a zwitterion, depending on the pH. At the isoelectric point (pI), the net charge of the molecule will be zero, and it will exist predominantly as a zwitterion. The strong intermolecular electrostatic interactions in the zwitterionic solid state can lead to high lattice energy, often resulting in lower aqueous solubility at the pI.[1][2]
-
Influence of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky and nonpolar moiety.[3] Its presence significantly increases the lipophilicity of the molecule, which is expected to decrease its solubility in aqueous media and enhance its solubility in organic solvents.[4]
-
The Piperidine Ring: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall hydrocarbon structure contributes to the molecule's nonpolar character.[1]
Predicted Solubility Profile:
-
Aqueous Solubility: The aqueous solubility is anticipated to be low and highly pH-dependent, exhibiting a characteristic U-shaped curve with minimum solubility at the isoelectric point.[5][6]
-
Organic Solvent Solubility: Due to the lipophilic Boc group and the piperidine core, higher solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in some polar protic solvents like alcohols.
Experimental Determination of Thermodynamic Solubility
The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This technique measures the concentration of a saturated solution in thermodynamic equilibrium with the solid drug.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[9][10]
Detailed Experimental Protocol
Materials and Reagents:
-
Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (high purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMF, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Analytical balance
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate to a vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles at equilibrium.
-
Add a precise volume of the chosen solvent to the vial.
-
For aqueous solubility, use buffers to maintain a constant pH.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature, expressed in mg/mL or µg/mL.
-
Analytical Method: HPLC with UV Detection
Since tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate lacks a strong native chromophore, direct UV detection at high sensitivity can be challenging. A common strategy for such compounds is pre-column derivatization to introduce a UV-active moiety.
Pre-Column Derivatization
A suitable derivatizing agent for the primary amino group is 4-toluenesulfonyl chloride (tosyl chloride).[11][12] The reaction converts the primary amine into a sulfonamide, which has strong UV absorbance.
Derivatization Workflow:
Caption: Workflow for pre-column derivatization with tosyl chloride.
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method would be appropriate for the analysis of the derivatized compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar derivatized analytes. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) | A common mobile phase for RP-HPLC, with the acid improving peak shape.[11] |
| Elution | Isocratic or Gradient | An isocratic method is simpler, but a gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm | The tosyl group provides strong absorbance at this wavelength. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Method Validation: The HPLC method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[13]
Factors Influencing Solubility
Effect of pH
The solubility of this amphoteric compound will be significantly influenced by pH.[14]
-
Low pH (pH < pKa of carboxylic acid): Both the amino and carboxylic acid groups will be protonated, resulting in a net positive charge. The ionic nature should increase aqueous solubility.
-
Intermediate pH (pI): The molecule will be in its zwitterionic form with a net zero charge. This is where the minimum aqueous solubility is expected.[15]
-
High pH (pH > pKa of amino group): The carboxylic acid will be deprotonated, and the amino group will be neutral, resulting in a net negative charge and increased aqueous solubility.
pH-Solubility Profile Determination: The shake-flask experiment should be repeated using a series of buffers covering a wide pH range (e.g., pH 2 to 10) to construct a pH-solubility profile.
Effect of Co-solvents
For non-aqueous applications, understanding the solubility in various organic solvents is crucial.[16][17][18] The choice of solvent can significantly impact reaction rates, crystallization behavior, and formulation possibilities.[19]
Recommended Solvents for Screening:
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetonitrile, DMF, DMSO
-
Nonpolar: Toluene, Heptane (solubility expected to be very low)
Data Presentation and Interpretation
Quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Aqueous Solubility of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate at 25 °C
| pH | Solubility (µg/mL) | Standard Deviation |
| 2.0 | [Experimental Data] | [Experimental Data] |
| 4.0 | [Experimental Data] | [Experimental Data] |
| 6.0 | [Experimental Data] | [Experimental Data] |
| 7.4 | [Experimental Data] | [Experimental Data] |
| 8.0 | [Experimental Data] | [Experimental Data] |
| 10.0 | [Experimental Data] | [Experimental Data] |
Table 2: Solubility in Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Methanol | [Experimental Data] |
| Ethanol | [Experimental Data] |
| Acetonitrile | [Experimental Data] |
| DMF | [Experimental Data] |
| DMSO | [Experimental Data] |
Conclusion
The solubility of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a complex interplay of its amphoteric nature, the lipophilicity of the Boc group, and the properties of the solvent system. A systematic approach, combining theoretical structural analysis with rigorous experimental determination via the shake-flask method and a validated HPLC analytical procedure, is essential for accurately characterizing its solubility profile. The data generated from these studies will provide invaluable insights for drug development professionals in areas such as formulation design, process chemistry, and preclinical development.
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Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]
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PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]
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Study.com. (n.d.). Video: Zwitterion | Definition, Structure & Properties. Retrieved from [Link]
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R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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Springer. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
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PubMed Central. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Retrieved from [Link]
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Foreword: The Analytical Imperative for a Versatile Building Block
An In-depth Technical Guide to the Purity Analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a non-canonical amino acid derivative that serves as a crucial building block in modern medicinal chemistry. Its rigid piperidine scaffold, coupled with the orthogonally protected amino and carboxylic acid functionalities, makes it an invaluable component in the synthesis of complex molecules, including peptide mimetics and targeted therapeutics.[1][2] The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the subsequent drug substance synthesis. The presence of unidentified impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromise the stability of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, field-proven framework for the purity analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind the chosen methodologies. Our approach is rooted in an orthogonal analytical strategy, where multiple, disparate techniques are employed to build a holistic and trustworthy purity profile.
The Regulatory Landscape: A Foundation of Quality
Any discussion of pharmaceutical impurity analysis must begin with the global regulatory standards. The International Council for Harmonisation (ICH) provides a framework that ensures the quality, safety, and efficacy of medicines.[3] For a synthetic intermediate like our target molecule, the most relevant guidelines are:
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in APIs.[4][5] While our compound is an intermediate, the principles for identifying process-related impurities are directly applicable.
-
ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This provides a framework for assessing and controlling impurities that may pose a carcinogenic risk.[5][6] Certain reagents or by-products in the synthesis could be genotoxic, requiring highly sensitive analytical methods to ensure their control at or below the Threshold of Toxicological Concern (TTC).[6][7]
The analytical strategy detailed herein is designed to meet and exceed these stringent international standards.
An Orthogonal Analytical Workflow
A single analytical technique is insufficient to declare a compound "pure." An orthogonal approach, using methods with different separation and detection principles, is essential for a comprehensive assessment. This mitigates the risk of impurities co-eluting or being invisible to a particular detector.
Caption: Orthogonal workflow for comprehensive purity assessment.
Core Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for determining purity and quantifying related substances. The choice of method parameters is critical to ensure the separation of the main component from structurally similar impurities.
Causality Behind the Method: 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a zwitterionic-capable molecule with both a basic amino group and an acidic carboxyl group, along with a bulky, hydrophobic Boc group.
-
Column Choice: A C18 stationary phase is the standard choice for its hydrophobic retention mechanism, which interacts well with the Boc group and piperidine ring.
-
Mobile Phase pH Control: The retention and peak shape of the analyte are highly dependent on its ionization state. A buffered mobile phase (e.g., phosphate or formate buffer) at a pH between 3 and 6 is crucial. In this range, the carboxylic acid is partially or fully deprotonated (anionic), and the primary amine is protonated (cationic), providing consistent chromatographic behavior.
-
Gradient Elution: A gradient of an organic modifier (like acetonitrile or methanol) is necessary.[8] This allows for the effective elution of early-eluting polar impurities and later-eluting non-polar impurities (e.g., dimers or protected intermediates) within a reasonable runtime.
Detailed Experimental Protocol: HPLC Purity Method
-
Reagent & Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Standard & Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
Chromatographic Conditions:
-
Instrument: UHPLC or HPLC system with UV/PDA detection.
-
Column: Waters CSH C18, 2.1 x 100 mm, 1.7 µm, or equivalent.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210 nm (where the Boc-carbamate and amide bonds absorb).
-
Injection Volume: 2 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 15.0 | 50 | 50 | Linear |
| 18.0 | 5 | 95 | Linear |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Step |
| 25.0 | 95 | 5 | Hold |
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
-
Identify and quantify impurities against the main peak (assuming a relative response factor of 1.0 in the absence of qualified impurity standards).
-
Impurity Identification by LC-MS
Any peak detected in the HPLC analysis above the identification threshold (typically 0.10% as per ICH Q3A) must be structurally characterized.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[9]
The Power of Mass Spectrometry: By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity. High-resolution mass spectrometry (HRMS), using instruments like Q-TOF or Orbitrap, provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem MS (MS/MS) experiments involve fragmenting the impurity's parent ion to generate a fragmentation pattern, which acts as a "fingerprint" to elucidate its structure.[7]
Potential Process-Related and Degradation Impurities
Understanding the synthetic route is key to predicting potential impurities. A common synthesis might involve the protection of precursor molecules and subsequent coupling reactions.[10]
Caption: Plausible impurity formation pathways.
Common Impurities to Investigate:
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis.
-
Deprotected Impurity: Loss of the tert-butoxycarbonyl (Boc) group via acid-catalyzed hydrolysis, yielding the free piperidine.
-
Dimerization Products: Self-condensation between the amino group of one molecule and the carboxylic acid of another.
-
Residual Reagents and Coupling Agents: Traces of reagents like HATU or PyBOP used in amide bond formation.[11][12]
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural confirmation.
-
¹H NMR: Confirms the presence of all proton environments: the characteristic nine-proton singlet of the Boc group (~1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid moiety. The integration of these signals should match the expected proton count.[13][14]
-
¹³C NMR: Verifies the carbon skeleton, including the carbonyl carbons of the Boc group and the carboxylic acid, and the quaternary carbon of the piperidine ring.[15][16]
-
Quantitative NMR (qNMR): For absolute purity determination (assay), qNMR can be performed. This involves analyzing the sample with a certified, high-purity internal standard of known concentration. By comparing the integral of a unique analyte signal to a unique signal from the standard, a highly accurate, direct measure of the mass of the analyte can be determined without the need for a specific reference standard of the analyte itself.
Supporting Analytical Techniques
A complete purity profile also considers non-organic impurities.
-
Residual Solvents (GC-HS): Gas chromatography with headspace injection is the standard method for quantifying residual organic solvents used during synthesis and purification, as mandated by ICH Q3C.[3][6]
-
Inorganic Impurities (ICP-MS/OES): Inductively Coupled Plasma - Mass Spectrometry or Optical Emission Spectrometry is used to detect and quantify elemental impurities, particularly residual catalysts (e.g., Palladium) from synthetic steps, as per ICH Q3D.[5]
-
Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content, which is essential for calculating the purity on an anhydrous basis.
Data Summary and Acceptance Criteria
The results from all orthogonal methods are consolidated to assign a final purity value.
| Test Parameter | Method | Acceptance Criteria (Typical) | Hypothetical Result |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Conforms to reference spectra/mass | Conforms |
| Assay (Purity) | HPLC (Area % Normalization) | ≥ 98.0% | 99.5% |
| Highest Unspecified Impurity | HPLC | Not More Than (NMT) 0.10% | 0.08% |
| Total Impurities | HPLC | NMT 1.0% | 0.50% |
| Water Content | Karl Fischer Titration | NMT 0.5% | 0.21% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Conforms |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Conforms |
| Final Purity (Mass Balance) | 100% - (% Impurities + % Water + % Solvents) | Report Value | 99.2% |
Conclusion
The purity analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a rigorous, multi-faceted process that underpins its successful use in pharmaceutical development. A robust analytical strategy, built on the principles of orthogonality and guided by international regulatory standards, is non-negotiable. By integrating data from HPLC, LC-MS, NMR, and other supporting tests, scientists can build a comprehensive and trustworthy purity profile. This ensures not only the quality of the intermediate itself but also the safety and efficacy of the life-saving medicines derived from it.
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GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link][3]
-
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link][5]
-
Pharmaffiliates. (2025). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link][17]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link][6]
-
PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. Retrieved from [Link][18]
-
Technical Disclosure Commons. (2024). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Retrieved from [Link][19]
-
Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link][11]
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Future Science. (n.d.). Quantitative bioanalysis by LC–MS for the development of biological drugs. Retrieved from [Link][9]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link][15]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link][8]
-
MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link][7]
-
J&K Scientific. (n.d.). (1-Boc-piperidin-4-yl)acetic acid, 98%. Retrieved from [Link][20]
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PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link][10]
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PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link][21]
-
ARPI - UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link][12]
-
Wiley-VCH. (n.d.). 2-Piperidine carboxylic acid N-BOC,TMS - [13C NMR]. Retrieved from [Link][16]
-
J&K Scientific. (n.d.). (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid. Retrieved from [Link][2]
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2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid literature review
An In-Depth Technical Guide to 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic Acid: A Versatile Scaffold in Modern Drug Discovery
Introduction
This compound is a synthetically versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid piperidine core, orthogonally protected amino group, and reactive carboxylic acid moiety make it an invaluable building block for introducing constrained structural motifs into pharmacologically active agents. The strategic placement of the amino and acetic acid groups on the same quaternary carbon atom provides a unique three-dimensional geometry that is increasingly exploited to enhance binding affinity, selectivity, and pharmacokinetic profiles of novel therapeutics.
The core value of this compound lies in its piperidine scaffold, a privileged structure frequently found in both natural products and synthetic drugs that often imparts favorable properties such as improved metabolic stability and central nervous system penetration.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical manipulation, enabling selective reactions at other positions of the molecule.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key chemical intermediate, offering field-proven insights for researchers and scientists in drug discovery.
Physicochemical and Structural Properties
The compound's structure combines a hydrophilic amino acid functionality with a more lipophilic Boc-protected piperidine ring, resulting in a molecule with balanced properties suitable for a variety of synthetic transformations in diverse solvent systems.
| Property | Value | Reference |
| CAS Number | 157688-46-5 | [2][3] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2][3] |
| Molecular Weight | 243.30 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 97 - 99 °C | [2] |
| Boiling Point | 373 °C at 760 mmHg | [2] |
| XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthetic Strategies
The synthesis of 4-substituted-4-aminopiperidine derivatives is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive compounds.[4] While multiple synthetic routes can be envisioned, a common and efficient approach involves the use of a Curtius rearrangement starting from a suitable isonipecotate derivative. This method allows for the introduction of various substituents at the 4-position of the piperidine ring.[4]
An alternative conceptual pathway could involve a multi-step sequence starting from N-Boc-4-piperidone, as outlined below. This generalized approach highlights the key transformations required to construct the target molecule.
Caption: Generalized synthetic workflow for 4-amino-piperidine-4-carboxylic acid derivatives.
Generalized Synthetic Protocol
The following protocol is a representative, multi-step synthesis based on established chemical transformations for creating Cα,Cα-disubstituted amino acids.
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin from 4-Piperidone
-
Charge a round-bottomed flask with 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, and deionized water.
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a solution of potassium cyanide in deionized water dropwise to the reaction mixture.
-
Seal the flask and stir at room temperature for 48 hours.
-
Concentrate the resulting suspension by rotary evaporation and cool to precipitate the hydantoin product.
-
Collect the solid by filtration and wash with deionized water. This procedure is adapted from a similar synthesis of a spirohydantoin intermediate.[5]
Step 2: Boc Protection of the Piperidine Nitrogen
-
Suspend the piperidine-4-spiro-5'-hydantoin in a suitable solvent like dioxane/water.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium carbonate.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-Boc-piperidine-4-spiro-5'-hydantoin by column chromatography or recrystallization.
Step 3: Hydrolysis of the Hydantoin Ring
-
Reflux the N-Boc-piperidine-4-spiro-5'-hydantoin in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide, for 48-72 hours.[6]
-
After cooling, neutralize the reaction mixture with an acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the amino acid product.
-
Filter the crude product and wash thoroughly with water and organic solvents to remove impurities.
-
Dry the final product, 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, under vacuum.[5]
Applications in Research and Drug Discovery
The unique structural arrangement of this compound makes it a powerful building block for constructing complex molecular architectures with therapeutic potential. Its utility spans several key areas of pharmaceutical research.
Caption: Role of the title compound as a versatile building block in drug discovery.
Medicinal Chemistry and Scaffold Development
The piperidine ring is a common motif in drugs targeting the central nervous system and other biological systems.[7] This building block allows for the efficient incorporation of this ring system.
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for synthesizing piperazino-piperidine based CCR5 antagonists, which are potent HIV-1 entry inhibitors.[4]
-
Muscarinic M3 Receptor Antagonists: The 4-amino-piperidine scaffold is the basis for a series of potent and selective M3 muscarinic antagonists, which have applications in treating respiratory and digestive system disorders.[8][9]
-
Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of established drugs. For example, it is used in the preparation of Lonafarnib, a farnesyltransferase inhibitor for treating progeria, and Tirofiban, an antiplatelet drug.[10]
Peptide Synthesis
This molecule can be used as a non-natural, conformationally restricted amino acid analog in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a standard protecting group in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.[11][12] Incorporating this rigid scaffold can induce specific secondary structures (e.g., turns) in peptides, which can enhance binding to biological targets and improve stability against enzymatic degradation. A related derivative with an Fmoc-protected amine is also available, highlighting its versatility for use in the more common Fmoc-based SPPS.[7]
Experimental Protocol: Peptide Coupling
The following is a generalized protocol for coupling this compound onto a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis. Note that for this specific coupling, the amine on the piperidine ring would need to be protected with an orthogonal group (like Fmoc) while the piperidine nitrogen is protected with Boc. For this example, we will refer to the analogous compound: (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid .[7]
Objective: To couple (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid to a free amine on a growing peptide chain attached to a solid support resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing Solvent: DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Activation of the Amino Acid: In a separate vial, dissolve (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines remain).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Conclusion
This compound and its orthogonally protected analogues are quintessential examples of modern chemical building blocks that accelerate the drug discovery process. The compound's inherent structural rigidity, combined with its bifunctional nature, provides a reliable and versatile platform for synthesizing complex molecules with tailored pharmacological profiles. From constructing novel scaffolds in medicinal chemistry to introducing conformational constraints in peptide-based therapeutics, its application continues to expand, underscoring its importance for researchers and scientists dedicated to developing the next generation of innovative medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. aablocks.com [aablocks.com]
- 3. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. China CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid Manufacturers Suppliers Factory [orchid-chem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
The Piperidinyl Acetic Acid Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperidine Ring and the Versatility of a Key Building Block
The piperidine scaffold, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a versatile anchor for introducing diverse chemical functionalities in three-dimensional space. A particularly valuable synthon in this class is the substituted piperidinyl acetic acid derivative, exemplified by 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1159983-30-8) . While this specific compound is a commercially available building block, this guide will delve into the broader significance of this chemical motif in drug discovery and development, exploring its synthesis, applications, and the critical role it plays in the pharmacological activity of notable drugs.
This guide will move beyond a simple cataloging of facts to provide a deeper understanding of the causality behind the use of this scaffold. We will explore its synthesis with a focus on the strategic importance of protecting groups, and then illuminate its application through case studies of two marketed drugs: the farnesyltransferase inhibitor Lonafarnib and the antiplatelet agent Tirofiban .
General Synthesis and Chemical Properties: Crafting the Key
The synthesis of 4-amino-4-carboxymethylpiperidine derivatives is a well-established area of organic chemistry, with multiple routes available to access this valuable scaffold. A common and efficient method involves the use of a Curtius rearrangement as a key step, starting from isonipecotate.[3] This approach allows for the introduction of various substituents at the 4-position of the piperidine ring.
A crucial aspect of the synthesis and subsequent use of this building block is the strategic application of protecting groups. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the piperidine nitrogen. This serves two primary purposes: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during subsequent synthetic transformations, and it enhances the solubility of the intermediate in organic solvents. The Boc group is also advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, often with trifluoroacetic acid, which is a clean and high-yielding deprotection step.[4][5]
Table 1: Key Chemical Properties of the Piperidinyl Acetic Acid Scaffold
| Property | Description | Significance in Synthesis |
| Piperidine Ring | A saturated heterocycle. | Provides a rigid, three-dimensional scaffold. |
| Amino Group | A primary amine at the 4-position. | A key point for further functionalization and interaction with biological targets. |
| Acetic Acid Moiety | A carboxylic acid group attached to the 4-position. | Another handle for amide bond formation or other coupling reactions. |
| Boc Protecting Group | A tert-butoxycarbonyl group on the piperidine nitrogen. | Prevents unwanted reactivity of the piperidine nitrogen and improves solubility. Easily removed under acidic conditions. |
Applications in Drug Discovery: From a Simple Scaffold to Life-Saving Medicines
The true value of the piperidinyl acetic acid scaffold lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents. Its rigid structure and multiple points for functionalization allow medicinal chemists to precisely orient key pharmacophoric elements in three-dimensional space to optimize interactions with biological targets.
Case Study 1: Lonafarnib - Inhibiting a Key Oncogenic Pathway
Lonafarnib is a farnesyltransferase inhibitor approved for the treatment of Hutchinson-Gilford progeria syndrome and certain progeroid laminopathies.[6][7] Farnesyltransferase is a critical enzyme in the post-translational modification of several proteins, including RAS, which is frequently mutated in cancer. The synthesis of Lonafarnib showcases the direct application of a piperidinyl acetic acid building block.[4][5]
The core of Lonafarnib is a complex tricyclic heteroaromatic system. The final key step in its synthesis involves the coupling of this core with N-Boc-4-piperidineacetic acid.[4][5] This is typically achieved using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Following the coupling, the Boc group is removed to yield the final drug.
The piperidine moiety in Lonafarnib is not merely a linker. It plays a crucial role in the drug's activity by positioning the terminal carboxamide group for optimal interaction within the active site of the farnesyltransferase enzyme.[8] The metabolism of Lonafarnib also involves oxidation of the piperidine ring, highlighting its interaction with metabolic enzymes.[6]
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve the piperidinyl acetic acid building block (1.0 equivalent) and the amine-containing core structure (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent, such as EDC (1.2 equivalents), and an activator, such as HOBt (1.2 equivalents), to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to neutralize any acidic byproducts.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Caption: General workflow for amide coupling using a piperidinyl acetic acid building block.
Case Study 2: Tirofiban - Preventing Blood Clots
Tirofiban is an antiplatelet drug that acts as a glycoprotein IIb/IIIa receptor antagonist.[9][10] It is used to prevent blood clots in patients with acute coronary syndrome. The structure of Tirofiban features a 4-substituted piperidine moiety, which is essential for its pharmacological activity.
The synthesis of Tirofiban often involves the catalytic hydrogenation of a corresponding pyridine precursor to form the piperidine ring.[11][12][13] This highlights an alternative strategy for introducing the piperidine scaffold.
In Tirofiban, the piperidine ring serves multiple functions. The basic nitrogen of the piperidine is protonated at physiological pH, which is a key feature for its interaction with the receptor.[14][15] The piperidine ring also contributes to the overall conformation of the molecule, ensuring that the pharmacophoric groups are correctly oriented to bind to the glycoprotein IIb/IIIa receptor and block the binding of fibrinogen, thus inhibiting platelet aggregation.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lonafarnib | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 9. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The role of tirofiban in the management of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1844099A - Process for preparation of tirofiban hydrochloride - Google Patents [patents.google.com]
- 12. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]
- 13. Tirofiban synthesis - chemicalbook [chemicalbook.com]
- 14. Characterization and metal affinity of Tirofiban, a pharmaceutical compound used in acute coronary syndromes [iris.unimore.it]
- 15. Making sure you're not a bot! [ask.orkg.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic Acid
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. Specifically, 4-substituted piperidine derivatives are of significant interest due to their ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets. The title compound, 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid, is a valuable bifunctional building block. The presence of a primary amine and a carboxylic acid on a quaternary center, coupled with the orthogonal protecting group strategy (Boc on the ring nitrogen), makes it an ideal intermediate for the synthesis of complex molecules, including constrained peptides, combinatorial libraries, and targeted therapeutics. This document provides a detailed, field-proven protocol for the synthesis of this important intermediate, starting from the readily available N-Boc-4-piperidone.
Synthetic Strategy: A Modified Strecker-Bucherer Approach
The chosen synthetic route is a robust two-step process commencing with the commercially available 1-(tert-butoxycarbonyl)piperidin-4-one. The core of this strategy lies in the simultaneous introduction of the amino and a latent carboxylic acid functionality at the 4-position of the piperidine ring. This is achieved through a one-pot reaction analogous to the Strecker or Bucherer-Bergs reaction, followed by hydrolysis to unmask the carboxylic acid.
This approach offers several advantages:
-
Convergence: Key functionalities are installed in a single, efficient step.
-
Accessibility of Starting Materials: N-Boc-4-piperidone is a common and relatively inexpensive starting material.
-
Robustness: The reactions involved are well-established and generally high-yielding.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-(cyanomethyl)-4-aminopiperidine-1-carboxylate (Intermediate 1)
This step involves a modified Strecker synthesis to introduce the aminonitrile functionality. The use of ammonium chloride provides both the ammonia source and a mild acidic catalyst for imine formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| N-Boc-4-piperidone | 199.25 | 10.0 | 50.2 |
| Potassium Cyanide (KCN) | 65.12 | 3.60 | 55.3 |
| Ammonium Chloride (NH4Cl) | 53.49 | 2.95 | 55.2 |
| Ethanol (EtOH) | - | 50 mL | - |
| Water (H2O) | - | 50 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Addition of Reagents: To the stirred solution, add ammonium chloride (2.95 g, 55.2 mmol). Once dissolved, carefully add potassium cyanide (3.60 g, 55.3 mmol) in one portion. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which will release toxic hydrogen cyanide gas.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After completion of the reaction, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 4-(cyanomethyl)-4-aminopiperidine-1-carboxylate as a white solid.
Part 2: Synthesis of this compound (Final Product)
This final step involves the hydrolysis of the nitrile group of the intermediate to the corresponding carboxylic acid under acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| tert-Butyl 4-(cyanomethyl)-4-aminopiperidine-1-carboxylate | 267.36 | 5.0 | 18.7 |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 50 mL | - |
| Deionized Water | - | As needed | - |
| Amberlite IRA-67 ion-exchange resin (or similar) | - | As needed | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend tert-butyl 4-(cyanomethyl)-4-aminopiperidine-1-carboxylate (5.0 g, 18.7 mmol) in concentrated hydrochloric acid (50 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water. This will yield the hydrochloride salt of the product as a solid.
-
Neutralization and Isolation: Dissolve the crude hydrochloride salt in a minimal amount of deionized water. Neutralize the solution to pH 7 by the slow addition of a basic ion-exchange resin (e.g., Amberlite IRA-67) with stirring.
-
Purification: Filter off the resin and wash with deionized water. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white crystalline solid.
Reaction Mechanism: The Strecker Synthesis
The formation of the aminonitrile intermediate proceeds via the classical Strecker synthesis mechanism.
Caption: Mechanism of the Strecker synthesis.
Initially, the ketone carbonyl is protonated, followed by nucleophilic attack of ammonia. Subsequent dehydration leads to the formation of an iminium ion, which is then attacked by the cyanide nucleophile to yield the stable α-aminonitrile. The final hydrolysis step proceeds under harsh acidic conditions, converting the nitrile into a carboxylic acid.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the characteristic protons of the piperidine ring, the Boc group, and the methylene group of the acetic acid moiety.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amino acid and the C=O stretch of the carbamate.
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure the reaction is stirred vigorously for the full 48 hours to facilitate the heterogeneous reaction. Check the quality of the potassium cyanide, as it can degrade over time.
-
Incomplete Hydrolysis in Step 2: The hydrolysis of the nitrile is a slow process. Ensure the reaction is refluxed for the specified time. If necessary, the reaction time can be extended.
-
Safety: As mentioned, potassium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including gloves and safety glasses, must be worn. A cyanide antidote kit should be readily available in the laboratory. Concentrated hydrochloric acid is corrosive and should be handled with care.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. This versatile building block can be utilized in a wide range of applications in drug discovery and development. The straightforward two-step synthesis from a commercially available starting material makes it an accessible and valuable tool for synthetic and medicinal chemists.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]
- Bucherer, H. T.; Bergs, W.
-
Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 27, p.2 (1947). [Link]
-
Shafiee, A.; Farsam, H.; Ghasemian, F. Synthesis of some new 4-amino-4-carboxamido-1-substituted piperidines as potential anticonvulsant agents. Archiv der Pharmazie1998 , 331 (1), 25–28. [Link]
-
Lowe, J. A., III; Drozda, S. E.; Trecartin, A. C.; D'Andrea, S. V. Synthesis of conformationally restricted analogues of substance P. The Journal of Organic Chemistry1993 , 58 (1), 147–151. [Link]
Application Notes & Protocols: 2-(4-Amino-1-Boc-piperidin-4-yl)acetic Acid as a Versatile Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Constrained Amino Acid Scaffold
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of sophisticated molecular building blocks that offer precise control over conformation, physicochemical properties, and biological activity. 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a prime example of such a scaffold. It is a non-natural, Cα,Cα-disubstituted amino acid analog that incorporates a conformationally restricted piperidine ring.
The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to modulate critical drug-like properties, including solubility, lipophilicity, and metabolic stability, while providing a three-dimensional framework that can be tailored to fit the binding pockets of biological targets.[2][3][4]
This guide provides an in-depth exploration of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid, detailing its properties, applications, and field-proven protocols for its use in synthetic workflows. The molecule's unique architecture, featuring an orthogonally protected piperidine nitrogen (Boc) and a free primary amine, alongside a carboxylic acid, makes it an exceptionally versatile intermediate for drug discovery.[5]
Physicochemical and Handling Data
Precise knowledge of a compound's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₄ | N/A |
| Molecular Weight | 258.32 g/mol | N/A |
| CAS Number | 169939-76-8 | N/A |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥98% (HPLC) | [6] |
| Solubility | Soluble in methanol, DMF, DMSO. Low solubility in water. | [7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9] | N/A |
Safety and Handling Precautions
As with all laboratory chemicals, proper handling is essential to ensure personnel safety.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Avoid dust formation and inhalation.[8][10] Use in a well-ventilated area or a chemical fume hood.[8][9] Wash hands thoroughly after handling.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
-
First Aid:
Core Applications in Drug Discovery
The unique trifunctional nature of this intermediate enables its use in several high-value applications.
-
Peptidomimetics and Constrained Scaffolds: The rigid piperidine core serves to mimic peptide turns or introduce conformational constraints.[1] This is a key strategy to improve metabolic stability (resistance to proteases) and enhance oral bioavailability compared to traditional peptides.
-
Linker Chemistry for Targeted Therapies: The distinct reactive handles are ideal for constructing bifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise spatial orientation between a targeting moiety and a payload is critical.
-
Novel Heterocyclic Scaffolds: It serves as a foundational building block for more complex molecules, particularly in the synthesis of CNS agents, where the piperidine ring is a common pharmacophore.[1][2] The introduction of the 4-amino-4-acetic acid substitution pattern provides specific vectors for diversification.[5]
Key Synthetic Transformations and Protocols
The utility of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is realized through two primary transformations: amide bond formation at the carboxylic acid and selective deprotection of the Boc group.
Amide Bond Formation: Coupling the Carboxylic Acid
The formation of an amide bond is one of the most common and critical reactions in pharmaceutical synthesis.[11][12] The process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[11][13]
Causality Behind Reagent Choice:
-
Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[13] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] However, this intermediate can be prone to racemization.
-
Additives: To suppress racemization and improve reaction efficiency, additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are included. These additives trap the O-acylisourea to form a less reactive but more selective active ester, minimizing side reactions.
-
Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient "pre-activated" systems that rapidly form the active ester, often leading to faster reactions and higher yields.[13][14]
-
Base: A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize any acid salts present and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[13][15]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol provides a robust and widely applicable method for coupling the carboxylic acid of the title compound with a primary or secondary amine.
Materials:
-
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Saturated aq. NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of the carbodiimide activation and minimize side reactions.
-
Activation: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise. The mixture may become thicker.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel. b. Extract the product with ethyl acetate (3 x volumes). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, and then with brine (1x) to remove residual water.[14]
-
Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure amide product.
Boc Group Removal: Deprotecting the Piperidine Nitrogen
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions but easily removed with acid.[16][17] This "orthogonal" stability is crucial for multi-step syntheses.[18]
Causality of the Deprotection Mechanism: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[16]
-
Protonation: A strong acid, typically Trifluoroacetic Acid (TFA), protonates the carbonyl oxygen of the Boc group.[19][20]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a highly stable tert-butyl cation and a carbamic acid intermediate.[19][20]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[19][20]
Critical Consideration: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine, or electron-rich aromatic rings) on the substrate.[21] While less of a concern for this specific intermediate, in complex peptide synthesis, "scavengers" like triisopropylsilane (TIS) or water are often added to trap this cation.
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group from the piperidine nitrogen.
Materials:
-
Boc-protected substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
-
Standard glassware, magnetic stirrer.
Procedure:
-
Setup: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add TFA. A common ratio is 25-50% TFA in DCM (v/v).[15] The reaction is typically performed at room temperature. Caution: TFA is highly corrosive; handle with extreme care in a fume hood.
-
Reaction: Stir the mixture for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up & Isolation (Two Common Methods):
-
Method A (Isolation as Free Base): a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. b. Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding it to a stirred, cooled solution of saturated aqueous NaHCO₃ until gas evolution ceases. c. Extract the aqueous layer with DCM or EtOAc (3x). d. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product as a free base.
-
Method B (Isolation as TFA Salt): a. Concentrate the reaction mixture completely under reduced pressure. b. Add cold diethyl ether or MTBE to the residue. This will often cause the TFA salt of the product to precipitate. c. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum. This provides the amine salt, which is often used directly in the next step without neutralization.[22]
-
Conclusion
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a high-value, versatile intermediate for pharmaceutical research and development. Its conformationally constrained piperidine core and orthogonally protected functional groups provide chemists with a powerful tool for creating novel peptidomimetics, complex molecular scaffolds, and sophisticated linkers. The protocols detailed herein represent robust, field-tested methods for leveraging this building block in synthetic campaigns, enabling the efficient progression of drug discovery projects.
References
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. DC Fine Chemicals. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]
-
Synthetic Peptides - A User's Guide. CRC Press. [Link]
-
Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB. [Link]
-
Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
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- 9. combi-blocks.com [combi-blocks.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. dokumen.pub [dokumen.pub]
Application Note: Strategies for Amide Coupling with 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
Introduction: Navigating the Challenges of a Unique Building Block
In modern drug discovery, the design of molecules with three-dimensional complexity is paramount for achieving high potency and selectivity. 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid is a valuable building block that introduces a sp³-rich, rigid piperidine scaffold, often leading to improved pharmacokinetic properties. However, its structure presents a significant synthetic challenge: the amino and carboxylic acid groups are attached to the same sterically hindered quaternary carbon.
This steric congestion impedes standard amide coupling procedures, often resulting in low yields, slow reaction times, or complete reaction failure.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully perform amide coupling reactions with this challenging substrate. We will explore the rationale behind reagent selection, provide robust, step-by-step protocols, and offer troubleshooting advice to overcome common hurdles.
Core Principles: Activating the Hindered Carboxyl Group
The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, a process known as "activation."[3] The amine nucleophile then attacks the activated carbonyl carbon to form the thermodynamically stable amide bond.
With this compound, the steric bulk surrounding the carboxylic acid makes it difficult for many standard coupling reagents to approach and form the necessary activated intermediate.[1] Therefore, the choice of coupling reagent is the most critical parameter for success.
Reagent Selection: A Comparative Guide
For sterically hindered substrates, uronium/aminium salt-based reagents are generally superior to carbodiimides.[4][5] They are more reactive and can overcome the steric barrier more effectively.
| Reagent Class | Example(s) | Mechanism of Action | Suitability for this Application |
| Uronium/Aminium Salts | HATU , HBTU, COMU | Forms a highly reactive OAt- or OBt-active ester intermediate that is less prone to side reactions.[6][7] The pyridine nitrogen in HATU is thought to stabilize the transition state, accelerating the reaction.[6] | Excellent. Highly recommended for sterically hindered couplings.[4] Often provides the best yields and cleanest conversions. |
| Carbodiimides | EDC , DCC, DIC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency.[8][9] | Moderate. Can be effective, but may require longer reaction times, higher temperatures, or excess reagents. Prone to failure with highly hindered systems.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form activated esters. | Good. A viable alternative to uronium salts, though sometimes less reactive. |
Experimental Protocols
Safety First:
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Coupling reagents, particularly uronium salts, can be sensitizers.[10] Anhydrous solvents are crucial for success as water can hydrolyze the activated intermediates.[1][11]
Protocol 1: High-Efficiency Coupling using HATU (Recommended Method)
This protocol leverages the high reactivity of HATU, making it the preferred method for this sterically demanding substrate.[1]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that rapidly forms a highly reactive OAt-active ester.[6][7][12] The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[11] Pre-activation of the carboxylic acid before adding the amine ensures the activated species is readily available for coupling, maximizing the reaction rate.[11]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).
-
Scientist's Note: Adding the base last ensures the carboxylic acid is deprotonated in the presence of the coupling reagent, initiating the activation.
-
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions with this substrate may take from 4 to 24 hours.
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Work-up:
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Rationale: The NH₄Cl wash removes excess DIPEA, while the NaHCO₃ wash removes unreacted starting acid and byproducts like HOAt.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/Oxyma
This protocol provides an alternative using more traditional, cost-effective reagents. It may require more optimization.
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid.[8] The resulting O-acylisourea intermediate is highly reactive but prone to racemization and side reactions. The addition of an auxiliary nucleophile like Oxyma (Ethyl cyanohydroxyiminoacetate) traps the O-acylisourea to form a more stable and selective active ester, minimizing side products.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
OxymaPure® or HOBt (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine partner (1.1 equiv), and Oxyma (1.5 equiv).
-
Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add EDC·HCl (1.5 equiv) to the mixture, followed by the slow, dropwise addition of DIPEA (3.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Work-up:
-
Dilute the reaction with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Rationale: The acidic wash removes the basic DIPEA and any unreacted amine starting material. The basic wash removes the acidic Oxyma and unreacted carboxylic acid.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
General Experimental Workflow
The diagram below outlines the general sequence of steps for a successful amide coupling reaction.
Caption: General workflow for amide coupling reactions.
Simplified HATU Activation Mechanism
This diagram illustrates the key steps in the activation of the carboxylic acid by HATU.
Caption: Simplified mechanism of HATU-mediated activation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.[1]2. Presence of water in the reaction.[1][11]3. Insufficiently reactive coupling reagent.[13]4. Amine starting material is a salt (e.g., HCl salt). | 1. Switch to a more powerful coupling reagent like HATU or COMU. Increase equivalents of coupling reagent to 1.5. 2. Use freshly distilled, anhydrous solvents. Flame-dry glassware. Run reaction under inert atmosphere. 3. See solution #1. 4. Add an extra equivalent of base (DIPEA) to neutralize the amine salt before coupling. |
| Multiple Spots on TLC (Side Products) | 1. Racemization (if chiral amine is used).2. Side reaction of the activated intermediate.3. Self-coupling of the starting amino acid (dimerization). | 1. Use additives like Oxyma or HOBt. Run the reaction at a lower temperature (0 °C).[1]2. Ensure pre-activation time is not excessive. Add the amine promptly after the pre-activation step. 3. Use dilute conditions to disfavor bimolecular reactions. |
| Starting Material Remains | 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficient equivalents of reagents. | 1. Allow the reaction to run longer (up to 48 hours), monitoring periodically. 2. Gently heat the reaction (e.g., to 40-50 °C), but be mindful of potential side reactions. 3. Re-evaluate stoichiometry; ensure at least 1.2-1.5 equivalents of coupling reagent and 2-3 equivalents of base are used. |
| Difficult Purification | 1. Byproducts from coupling reagents (e.g., tetramethylurea from HATU, DCU from DCC).[10]2. Product has similar polarity to starting materials. | 1. Perform an aqueous work-up as described in the protocols. The urea byproducts often have some water solubility. 2. Explore different solvent systems for column chromatography. A reverse-phase C18 column may provide better separation if the product is sufficiently non-polar. |
Conclusion
Successfully forming amide bonds with the sterically demanding this compound is readily achievable with the correct choice of reagents and conditions. The use of potent uronium salt-based coupling reagents, such as HATU, in combination with a non-nucleophilic base and anhydrous conditions, provides a reliable and high-yielding path to the desired products. By understanding the principles of activation and potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of novel therapeutics.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
HATU. Wikipedia. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
General Procedure III: Amide Coupling. Bio-protocol. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Peptide Coupling Reagents. YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Derivatization of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid for Advanced Drug Discovery
Abstract
This document provides a comprehensive guide to the chemical derivatization of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, a key building block in modern medicinal chemistry. This versatile scaffold, featuring a Cα,Cα-disubstituted β-amino acid motif on a piperidine ring, offers two primary, orthogonally accessible points for chemical modification: a primary amine and a carboxylic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for late-stage diversification, making it an invaluable component in the synthesis of complex molecules, including G protein-coupled receptor (GPCR) ligands, peptidomimetics, and linkers for Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide details field-proven protocols for amide bond formation, reductive amination, and sulfonylation, explaining the chemical principles behind each strategic choice to empower researchers in drug development.
Introduction: The Strategic Value of the Piperidine Scaffold
The this compound scaffold is more than a simple bifunctional molecule; it is a carefully designed building block for introducing conformational rigidity and precise vectoral orientation of functional groups in three-dimensional space.
-
Conformational Constraint: The piperidine ring restricts the flexibility of appended molecular chains, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2]
-
Privileged Structure: The piperidine motif is a "privileged structure" frequently found in successful central nervous system (CNS) agents and other pharmaceuticals, often imparting favorable pharmacokinetic properties.[3]
-
Orthogonal Handles: The primary amine and carboxylic acid serve as synthetic handles that can be addressed with high chemoselectivity. The Boc-protected ring nitrogen provides a third point of modification following a simple deprotection step, enabling the synthesis of highly complex and diverse libraries.
The diagram below illustrates the key functional components of the molecule that are central to the derivatization strategies discussed herein.
Caption: Key reactive sites on the core scaffold.
Derivatization of the Primary Amino Group (Site A)
The primary amine is a potent nucleophile, making it an ideal site for forming stable, covalent linkages such as amides, sulfonamides, and secondary amines.
Amide Bond Formation via Acylation
The formation of an amide bond is one of the most robust and widely used reactions in pharmaceutical synthesis.[4] The strategy involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the primary amine of our scaffold.
Causality Behind Experimental Choices: Direct reaction between a carboxylic acid and an amine is unfavorable at room temperature due to the formation of a non-reactive ammonium carboxylate salt. Therefore, "coupling reagents" are employed to convert the hydroxyl group of the carboxylic acid into a good leaving group, forming a highly reactive intermediate (e.g., an active ester).[5]
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate.[5] To enhance efficiency and minimize side reactions, particularly racemization in chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt traps the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and reacts cleanly with the amine.
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side products.[6] They operate similarly to carbodiimides but often provide superior yields for sterically hindered substrates.
Caption: General workflow for amide coupling reactions.
Protocol 2.1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise and stir the mixture for 15-20 minutes at 0 °C.
-
Coupling: To the activated acid solution, add a solution of 2-(4-Amino-1-(Boc)piperidin-4-yl)acetic acid (1.0 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for forming secondary amines by reacting the primary amine with an aldehyde or ketone.[7] This two-step, one-pot process involves the initial formation of an imine (or enamine), which is then reduced in situ by a mild hydride reagent.
Causality Behind Experimental Choices: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] Its reduced reactivity compared to reagents like NaBH₄ prevents premature reduction of the carbonyl starting material, and it is effective under mildly acidic conditions which favor iminium ion formation.
Caption: Workflow for one-pot reductive amination.
Protocol 2.2: General Procedure for Reductive Amination using STAB
-
Preparation: To a solution of 2-(4-Amino-1-(Boc)piperidin-4-yl)acetic acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.2 equivalents).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Sulfonylation
The synthesis of sulfonamides is achieved by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry, known for their stability and ability to act as hydrogen bond donors and acceptors.[8]
Protocol 2.3: General Procedure for Sulfonylation
-
Preparation: Dissolve 2-(4-Amino-1-(Boc)piperidin-4-yl)acetic acid (1.0 equivalent) in a mixture of DCM and a non-nucleophilic base like pyridine or triethylamine (3.0 equivalents) at 0 °C.
-
Reaction: Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring completion by LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1 M aqueous HCl to remove excess base, followed by a wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify by flash chromatography.
Derivatization of the Carboxylic Acid Group (Site B)
The carboxylic acid moiety can be readily converted into amides, esters, or other functionalities. The most common derivatization is amide formation, coupling the scaffold's acid with an external amine.
Protocol 3.1: Amide Coupling with an External Amine
This protocol is conceptually the reverse of Protocol 2.1. Here, the carboxylic acid of our scaffold is activated and then reacted with a desired primary or secondary amine.
-
Preparation: In a dry flask under N₂, dissolve 2-(4-Amino-1-(Boc)piperidin-4-yl)acetic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature to generate the active ester.
-
Coupling: Add the desired external amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor by LC-MS.
-
Work-up: Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected outcomes for the derivatization of the primary amine. Yields are highly substrate-dependent but these values serve as a general benchmark.
| Derivatization Method | Reagents | Base | Solvent | Typical Yield | Reference |
| Amide Coupling | Carboxylic Acid, EDC, HOBt | DIPEA | DMF/DCM | 70-95% | [9],[5] |
| Amide Coupling | Carboxylic Acid, HATU | DIPEA | DMF | 80-98% | [6] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid (cat.) | DCE/DCM | 65-90% | [7] |
| Sulfonylation | Sulfonyl Chloride | Pyridine/TEA | DCM | 75-95% | [8] |
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its orthogonally protected functional groups allow for precise, sequential, and diverse chemical modifications. By understanding the principles behind key derivatization reactions—amide coupling, reductive amination, and sulfonylation—researchers can strategically employ this scaffold to construct novel chemical entities with tailored pharmacological profiles. The protocols provided herein offer robust and reproducible methods to unlock the full synthetic potential of this valuable intermediate.
References
- 1. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. growingscience.com [growingscience.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Scale-up Synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic Acid: A Robust and Validated Protocol
An Application Note for Drug Development Professionals
Abstract
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a critical constrained amino acid building block used extensively in medicinal chemistry to impart conformational rigidity and improve the pharmacokinetic profiles of peptide-based therapeutics.[1] Its synthesis, particularly at scale, is challenged by the need to construct a sterically hindered quaternary α-carbon. This application note details a robust, scalable, and high-yielding two-step synthesis starting from the commercially available 1-Boc-piperidin-4-one. The pathway proceeds through a spiro-hydantoin intermediate formed via a Bucherer-Bergs reaction, followed by basic hydrolysis to yield the target compound. This protocol is designed for trustworthiness, incorporating in-process controls, detailed safety procedures, and clear analytical validation criteria suitable for a drug development environment.
Introduction: The Strategic Importance of Constrained Amino Acids
The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[2][3] When functionalized to create non-natural amino acids like 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid, it serves as a powerful tool for drug designers. Incorporating such a structure into a peptide or small molecule can pre-organize the conformation, leading to enhanced binding affinity, selectivity, and metabolic stability.[4]
However, the synthesis of α,α-disubstituted amino acids, especially on a large scale, presents significant challenges.[5] The primary obstacle is the creation of the quaternary stereocenter bearing both the amino and carboxylic acid functionalities. Many synthetic routes suffer from low yields, require expensive or hazardous reagents, or are not amenable to scale-up.[6] This guide provides a scientifically-grounded, field-proven protocol that addresses these challenges, prioritizing safety, efficiency, and product quality.
Synthetic Strategy and Rationale
The chosen synthetic route is a two-step process designed for scalability and reliability. It avoids complex purifications and utilizes cost-effective, readily available starting materials.
Causality for Route Selection:
-
Starting Material: 1-Boc-piperidin-4-one is an inexpensive, stable, and commercially available ketone, providing a direct entry point to functionalize the C4 position.
-
Key Transformation: The Bucherer-Bergs reaction is a classic, high-yielding method for synthesizing α-amino acids from ketones. It reliably forms the required C4-spirocyclic hydantoin intermediate in a one-pot process. This approach is generally more robust for scale-up compared to alternatives like the Strecker synthesis, which involves handling free hydrogen cyanide.
-
Hydrolysis: The final hydrolysis step is a well-understood and scalable transformation. The use of a strong base under controlled thermal conditions ensures complete conversion of the stable hydantoin ring to the desired amino acid.
The overall workflow is depicted below.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Protocols and Methodologies
This section provides step-by-step protocols with the necessary scientific justification for each choice.
Part 1: Synthesis of tert-Butyl 4-(2,5-dioxoimidazolidin-4-yl)-4-spiro-piperidine-1-carboxylate (Hydantoin Intermediate)
Introduction & Mechanism: The Bucherer-Bergs reaction is a multi-component reaction that condenses a ketone with ammonium carbonate and an alkali metal cyanide. The ketone first forms a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Intramolecular cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate decomposition), yields the stable 5,5-disubstituted hydantoin ring system.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
|---|---|---|---|---|
| 1-Boc-piperidin-4-one | 79099-07-3 | 199.25 | 100.0 g | 0.502 |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 49.0 g | 0.753 (1.5) |
| Ammonium Carbonate | 506-87-6 | 96.09 | 145.0 g | 1.509 (3.0) |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 500 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - |
Experimental Protocol:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1-Boc-piperidin-4-one (100.0 g), ammonium carbonate (145.0 g), ethanol (500 mL), and deionized water (500 mL).
-
Initial Stirring: Begin stirring the resulting slurry at 200 RPM. A homogenous solution is not expected at this stage.
-
Reagent Addition (CRITICAL SAFETY STEP): In a well-ventilated fume hood, carefully and slowly add potassium cyanide (49.0 g) to the slurry. CAUTION: Potassium cyanide is highly toxic. Avoid inhalation of dust and contact with skin. Acidic conditions will liberate lethal hydrogen cyanide (HCN) gas. Ensure all equipment is free of acid residue.
-
Reaction Execution: Heat the reaction mixture to 60-65°C using a circulating bath. Maintain this temperature for 12-16 hours. The slurry will gradually become thicker as the product precipitates.
-
In-Process Control (IPC):
-
Objective: Monitor the consumption of the starting ketone.
-
Method: Withdraw a small aliquot (~0.5 mL) of the reaction mixture, dilute with 1:1 acetonitrile/water, and analyze by HPLC.
-
Acceptance Criterion: Starting material <2.0% remaining.
-
-
Reaction Cooldown and Isolation: Once the reaction is complete, cool the mixture to 10-15°C over 1 hour. Filter the thick white precipitate through a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 200 mL) and then with cold ethanol (1 x 100 mL) to remove inorganic salts and unreacted starting materials.
-
Drying: Dry the isolated white solid in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 125-135 g (83-90%).
-
Expected Purity (HPLC): >98%.
-
Part 2: Hydrolysis to 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid (Final Product)
Introduction & Mechanism: The stable hydantoin ring is opened via saponification under strong basic conditions and elevated temperatures. Both amide-like bonds are hydrolyzed, releasing the amino acid, ammonia, and carbonate as byproducts. The Boc protecting group is relatively stable to basic conditions but can be labile at very high temperatures or extended reaction times; therefore, the reaction must be carefully monitored.
Caption: Logical workflow for the hydrolysis and isolation protocol.
Table 2: Reagents and Materials for Step 2
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (equiv.) |
|---|---|---|---|---|
| Hydantoin Intermediate | N/A | 297.33 | 100.0 g | 0.336 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 80.7 g | 2.018 (6.0) |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As required | - |
Experimental Protocol:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the hydantoin intermediate (100.0 g), sodium hydroxide (80.7 g), and deionized water (500 mL).
-
Reaction Execution: Heat the mixture to reflux (~110°C) and maintain for 20-24 hours. The initial slurry will dissolve to form a clear, light-yellow solution.
-
In-Process Control (IPC):
-
Objective: Monitor the disappearance of the hydantoin intermediate.
-
Method: Withdraw a small aliquot (~0.5 mL), neutralize carefully with 1M HCl, dilute with water, and analyze by HPLC.
-
Acceptance Criterion: Hydantoin intermediate <1.0%.
-
-
Cooldown: Once complete, cool the reaction mixture to room temperature (20-25°C).
-
Product Crystallization (CRITICAL STEP): While monitoring with a calibrated pH meter, slowly add concentrated hydrochloric acid to the stirring solution. The product will begin to precipitate. Adjust the pH carefully to 5.8 - 6.2, which is the isoelectric point of the target amino acid, to maximize yield.
-
Aging: Cool the resulting thick slurry to 0-5°C and stir for an additional 2-3 hours to ensure complete crystallization.
-
Isolation and Washing: Filter the white solid using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the filtrate is neutral (pH ~7) to remove all salts.
-
Drying: Dry the final product in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 75-82 g (86-94%).
-
Final Product Quality Control
The final product must be rigorously tested to ensure it meets the standards required for use in drug development.
Table 3: Final Product Specifications
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, MS | Conforms to the structure |
| Purity | HPLC (210 nm) | ≥ 98.5% |
| Water Content | Karl Fischer | ≤ 1.0% |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm |
Scale-up and Safety Considerations
Transitioning from the laboratory to a pilot plant or manufacturing setting requires careful consideration of several factors.[7]
-
Cyanide Handling and Quenching: Large-scale use of potassium cyanide requires strict engineering controls (e.g., closed-system transfers) and dedicated waste streams. All aqueous waste from Step 1 must be treated with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize residual cyanide to the much less toxic cyanate before disposal.
-
Exotherm Management: While the Bucherer-Bergs reaction is not violently exothermic, a mild exotherm is observed upon the addition of KCN.[8][9] The hydrolysis step is endothermic until the reagents dissolve, but the subsequent neutralization with concentrated acid is highly exothermic and requires a jacketed reactor with efficient cooling to maintain temperature control.
-
Material Handling: The filtration and drying of large quantities of solids require appropriately sized equipment (e.g., filter-dryers) to ensure efficiency and prevent contamination.
-
Pressure Management: The hydrolysis of the hydantoin releases ammonia and carbon dioxide gas. The reactor must be adequately vented through a scrubber system to handle the off-gassing, especially during the initial heating phase.
Conclusion
This application note provides a comprehensive, validated, and scalable two-step synthesis for 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. By employing a robust Bucherer-Bergs reaction followed by a high-yielding hydrolysis, this protocol delivers the target compound in excellent yield (>75% overall) and high purity (≥98.5%). The detailed procedural steps, integrated in-process controls, and explicit safety considerations make this method highly suitable for researchers and drug development professionals requiring multi-gram to kilogram quantities of this valuable building block.
References
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Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. [Link]
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Semple, J. E., et al. (2012). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. [Link]
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StudySmarter. (2023). Alpha Amino Acid Synthesis: Technique & Examples. [Link]
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Vitale, F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Perlego. (n.d.). Alpha Amino Acid Synthesis | Overview & Research Examples. [Link]
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Gao, Y. D., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online. [Link]
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Request PDF. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
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ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... [Link]
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Synthetic Communications. (2020). Multicomponent synthesis of highly functionalized piperidines. [Link]
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Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]
-
RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction.... [Link]
-
PubMed. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. [Link]
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PMC - NIH. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. [Link]
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PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. [Link]
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DTIC. (n.d.). Piperidine Synthesis. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes for tert-Butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate: A Constrained Amino Acid Surrogate in Peptide Synthesis
Abstract: This document provides a comprehensive technical guide for the utilization of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate, a bifunctional, conformationally constrained amino acid analogue. We detail its physicochemical properties, safety considerations, and core applications in peptide science. The primary focus is a detailed, field-tested protocol for its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage structural constraint to enhance the therapeutic potential of peptides.
Introduction: The Strategic Value of Conformational Constraint
Native peptides, while biologically significant, often suffer from metabolic instability and poor binding affinity due to their conformational flexibility. Introducing constrained amino acids is a powerful strategy to pre-organize a peptide into a more defined, bioactive structure.[1][2] This pre-organization can significantly enhance binding affinity by reducing the entropic penalty of target binding and can improve proteolytic resistance by sterically shielding the peptide backbone.[1]
tert-Butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is a Cα-tetrasubstituted amino acid analogue that serves this purpose. Its rigid piperidine scaffold imposes specific dihedral angle constraints on the peptide backbone, nucleating turns or stabilizing specific secondary structures.[2] As a bifunctional molecule, it possesses a free primary amine for N-terminal elongation and a carboxylic acid for C-terminal elongation, allowing it to be seamlessly integrated into standard synthesis workflows. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, ensuring its orthogonality with the widely used 9-fluorenylmethoxycarbonyl (Fmoc) N-terminal protecting group strategy.[3]
Compound Properties and Safety
Physicochemical Data
| Property | Value |
| IUPAC Name | tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| Structure | ![]() |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO) |
Safety and Handling
While a specific safety data sheet for this exact compound is not universally available, data from structurally similar piperidine derivatives suggest the following precautions.[4][5][6]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability) away from oxidizing agents and strong acids.
Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this building block is its incorporation into a growing peptide chain using the Fmoc/tBu orthogonal synthesis strategy.[3] The compound's carboxylic acid is activated and coupled to the free N-terminal amine of a peptide anchored to a solid support resin.
Causality of Reagent Choice:
-
Fmoc/tBu Strategy: This is the most common SPPS methodology. The N-terminal Fmoc group is removed with a mild base (piperidine), while the side-chain protecting groups (like the Boc group on our compound) and the resin linker are stable until the final cleavage with a strong acid (trifluoroacetic acid, TFA).[3][7]
-
HATU as Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium-based coupling reagent prized for its high efficiency, fast kinetics, and ability to suppress racemization.[8][9]
-
DIPEA as Base: N,N-Diisopropylethylamine is a non-nucleophilic base used to deprotonate the carboxylic acid, facilitating its activation by HATU, without competing with the primary amine nucleophile of the resin-bound peptide.[8][10]
Detailed Experimental Protocol: SPPS Coupling
This protocol describes a single coupling cycle for incorporating the title compound onto a peptide-resin.
Materials and Reagents
-
Resin: Fmoc-deprotected peptide-resin (e.g., on Rink Amide or Wang resin).[7][11]
-
tert-Butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (3-5 equivalents relative to resin loading).
-
Coupling Reagent: HATU (3-5 equivalents).[8]
-
Base: DIPEA (6-10 equivalents).[12]
-
Solvent: High-purity, peptide-grade N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Equipment: Solid-phase peptide synthesis vessel, shaker or automated synthesizer, filtration apparatus.
-
Kaiser Test Kit: For monitoring reaction completion.[13][14]
Step-by-Step Coupling Procedure
-
Resin Preparation: If starting from a protected peptide-resin, perform N-terminal Fmoc deprotection.
-
Amino Acid Activation:
-
In a separate reaction vial, dissolve tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (3-5 eq.) and HATU (3-5 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-10 eq.) to the solution. The solution may change color, indicating activation.
-
Causality: The carboxylate, formed by DIPEA, attacks HATU to generate a highly reactive OAt-active ester, which is susceptible to nucleophilic attack by the peptide's N-terminal amine.[10][16]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The sterically hindered nature of this Cα-tetrasubstituted amino acid may require a longer coupling time than standard amino acids.
-
-
Reaction Monitoring (Self-Validation):
-
After the coupling time, take a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.[13][14]
-
Interpretation:
-
Colorless/Yellow Beads: Coupling is complete. Proceed to the next step.[14]
-
Blue Beads: Coupling is incomplete. The presence of free amines is indicated.[13][14] In this case, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) and finally with DCM (3 times) to prepare for the next cycle or final cleavage.
-
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all acid-labile protecting groups, including the Boc group on the piperidine nitrogen.
-
Procedure: Treat the dried peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA.[7][17]
-
Standard Cleavage Cocktail (Reagent K): For peptides with sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5) is recommended.[12][18]
-
Simplified Cocktail: For simpler peptides, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[7][17]
-
Execution: The reaction is typically run for 2-3 hours at room temperature, after which the peptide is precipitated from the TFA solution using cold diethyl ether.[19]
Visualizations
SPPS Coupling Workflow
Caption: Workflow for coupling the constrained amino acid.
Mechanism of HATU Activation
Sources
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- 19. youtube.com [youtube.com]
The Strategic Incorporation of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Architectural Significance of the 4-Amino-4-carboxymethyl-piperidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both high potency and favorable pharmacokinetic profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the piperidine ring is a frequently employed motif due to its synthetic tractability and its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets. The compound 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS No. 1159983-30-8) represents a highly valuable and versatile building block for the synthesis of a new generation of enzyme inhibitors.[1] Its unique structure, featuring a quaternary center with both an amino group and a carboxymethyl group on a piperidine ring, offers a strategic advantage in the design of inhibitors targeting enzymes with complex active sites. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity during synthetic transformations, allowing for the sequential functionalization of the amino and carboxylic acid moieties.[2] This application note will provide a detailed exploration of the utility of this building block in the synthesis of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and will furnish a comprehensive, field-proven protocol for its incorporation into a lead compound.
Rationale for Use in Enzyme Inhibitor Design: A Case Study in DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 has emerged as a key therapeutic target for the treatment of type 2 diabetes mellitus.[5][6]
The 4-amino-4-carboxymethyl-piperidine scaffold is particularly well-suited for the design of DPP-4 inhibitors. The piperidine ring can occupy the S2 subsite of the DPP-4 active site, while the amino group can form crucial interactions with key amino acid residues, such as glutamic acid residues (Glu205/Glu206), in the S1 pocket.[1][3] The carboxymethyl group provides a handle for further chemical elaboration, allowing for the introduction of moieties that can interact with other regions of the active site or modulate the physicochemical properties of the inhibitor to enhance oral bioavailability and metabolic stability.
A prime example of a potent DPP-4 inhibitor that incorporates a structurally related core is Omarigliptin (MK-3102), a once-weekly treatment for type 2 diabetes.[7][8][9] The synthesis of Omarigliptin involves the coupling of a complex amine component with a pyranone derivative, a strategy that underscores the importance of advanced amine building blocks in the construction of such intricate molecules.[3][5][6]
Experimental Protocols: Synthesis of a Key Intermediate for a DPP-4 Inhibitor
The following protocol details a representative synthetic transformation involving the amide coupling of this compound with a hypothetical aromatic amine, a crucial step in the assembly of a DPP-4 inhibitor. This protocol is based on established amide bond formation methodologies widely used in medicinal chemistry.[10][11][12][13][14][15]
Table 1: Reagents and Materials for Amide Coupling Reaction
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-(4-Amino-1-(Boc)piperidin-4-yl)acetic acid | C₁₂H₂₂N₂O₄ | 258.32 | 258 mg | 1.0 |
| 2-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 112 mg | 1.0 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 348 µL | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Amide Coupling Protocol:
-
Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (258 mg, 1.0 mmol) and 2-amino-5-fluoropyridine (112 mg, 1.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Activation: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (418 mg, 1.1 mmol).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (2 x 50 mL) and 50 mL of brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired Boc-protected amide product.
Subsequent Deprotection Step:
The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperidine ring, which can then be further functionalized.
-
Deprotection: Dissolve the purified Boc-protected amide in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (v/v) and stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.
-
Neutralization and Isolation: The resulting trifluoroacetate salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine, or it can be used directly in the next synthetic step.
Visualizing the Synthetic Workflow and Mechanism of Action
To better illustrate the synthetic process and the mode of action of the resulting inhibitor, the following diagrams are provided.
Caption: Synthetic workflow for the incorporation of the piperidine building block.
Caption: Mechanism of action of a DPP-4 inhibitor.
Conclusion and Future Perspectives
The strategic use of pre-functionalized building blocks like this compound is a cornerstone of modern medicinal chemistry. This versatile intermediate provides a robust platform for the synthesis of complex and highly potent enzyme inhibitors. The provided protocol for amide coupling serves as a foundational method for the incorporation of this scaffold into a variety of molecular frameworks. The principles outlined herein are broadly applicable to the design and synthesis of inhibitors for other enzyme classes, such as Poly(ADP-ribose) polymerases (PARPs), where the piperidine motif has also proven to be a critical component for achieving high affinity and selectivity.[16][17][18][19][20] As our understanding of enzyme structure and function continues to evolve, the demand for innovative and synthetically accessible building blocks will undoubtedly grow, further cementing the importance of molecules like this compound in the drug discovery pipeline.
References
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Piperidine DPP-IV inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2015). Organic Process Research & Development, 19(11), 1760-1768. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(11), 1469. Retrieved from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2020). OAText. Retrieved from [Link]
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Development of Novel PARP Inhibitors Based on Phenanthridinones Using Computer-Aided Drug Design. (n.d.). MSpace. Retrieved from [Link]
-
Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021). Journal of Medicinal Chemistry, 64(20), 15332-15351. Retrieved from [Link]
-
Omarigliptin MK-3102. (n.d.). SHANGHAI SHARING TECHNOLOGIES CO., LTD. Retrieved from [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2019). Journal of Medicinal Chemistry, 62(17), 7859-7875. Retrieved from [Link]
- Novel inhibitors of dpp-iv, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. (2005). Google Patents.
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
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MK-3102 | DPP-4 inhibitor. (n.d.). AdooQ®. Retrieved from [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Retrieved from [Link]
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NOVEL PROCESS FOR THE PREPARATION OF DIPEPTIDYL PEPTIDASE-4 (DPP-4) ENZYME INHIBITOR. (2015). European Patent Office. Retrieved from [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2023). Chemistry – A European Journal, 29(40), e202300511. Retrieved from [Link]
- OMARIGLIPTIN. (2016). New Drug Approvals.
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A One-Pot Synthesis of Omarigliptin and its Analogues via Stabilized beta -Amino Ketone Intermediate. (2017). ResearchGate. Retrieved from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. (2021). Bioorganic Chemistry, 114, 105026. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11479-11484. Retrieved from [Link]
-
Design, synthesis, biological evaluation and molecular docking of novel moleculesto PARP-1 enzyme. (2023). ResearchGate. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2021). Organic Process Research & Development, 25(8), 1734-1755. Retrieved from [Link]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yield and purity.
This valuable intermediate, often referred to as 4-Amino-1-Boc-piperidine-4-carboxylic acid, is a Cα,Cα-disubstituted amino acid analog. Its rigid piperidine scaffold is a key building block in the development of various therapeutic agents.[1][2] The synthesis, however, can present several challenges that impact overall efficiency.
Synthetic Pathway Overview
The most common and reliable route to the target compound is a modified Strecker synthesis, which involves the formation of a hydantoin intermediate from 1-Boc-4-piperidone, followed by hydrolysis.[3][4] This multi-step process requires careful control of reaction conditions to ensure high yields and minimize impurity formation.
Caption: Common synthetic route via a hydantoin intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
FAQ 1: Low Yield in the Hydantoin Formation Step (Step A → B)
Question: My initial reaction to form the spiro-hydantoin from 1-Boc-4-piperidone consistently gives low yields (<60%). What are the likely causes and how can I improve it?
Answer: This is a critical step, and low yields often trace back to three primary factors: starting material quality, reaction equilibrium, and side reactions.
-
Causality & Expert Analysis: The Bucherer-Bergs reaction, a variation of the Strecker synthesis, is a reversible multi-component reaction.[3][5] The equilibrium can be unfavorably shifted by impure reagents or improper stoichiometry. 1-Boc-4-piperidone can be unstable upon storage and may contain impurities that inhibit the reaction. Furthermore, the use of potassium cyanide (KCN) with ammonium carbonate is crucial for generating the necessary cyanide and ammonium ions in situ.
-
Recommended Actions & Protocols:
-
Verify Starting Material Purity: Before starting, analyze your 1-Boc-4-piperidone by ¹H NMR or GC-MS to ensure it is free from significant impurities. If necessary, purify it by column chromatography.
-
Optimize Reagent Stoichiometry: An excess of both ammonium carbonate and potassium cyanide is often required to drive the reaction forward. A molar ratio of 1:2.2:2.1 (Ketone:(NH₄)₂CO₃:KCN) has been shown to be effective.[4]
-
Solvent System: A mixed solvent system, typically an alcohol (Methanol or Ethanol) and water, is essential.[4] This ensures all reactants remain in solution, facilitating the reaction.
-
Reaction Time and Temperature: This reaction is typically slow and should be stirred at room temperature for at least 48-72 hours to reach completion.[4] Heating can promote side reactions and is generally not recommended.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Ketone:(NH₄)₂CO₃:KCN | 1 : 1.5 : 1.5 | 1 : 2.2 : 2.1 | Drives equilibrium towards product |
| Solvent | Ethanol/H₂O (1:1) | Methanol/H₂O (1.6:1) | Improved reactant solubility |
| Time | 24 hours | 48-72 hours | Allows reaction to reach completion |
| Temperature | Room Temperature | Room Temperature | Minimizes side-product formation |
FAQ 2: Incomplete Boc-Protection of the Hydantoin (Step B → C)
Question: I'm struggling to fully protect the spiro-hydantoin intermediate with Di-tert-butyl dicarbonate ((Boc)₂O). My reaction stalls, leaving significant amounts of unprotected starting material.
Answer: This issue is common and is usually related to the base used, the reactivity of the hydantoin, and the reaction setup.
-
Causality & Expert Analysis: The hydantoin intermediate has two N-H bonds that can be acylated. To achieve the desired 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)) hydantoin, a strong, non-nucleophilic base and a catalyst are often necessary.[4] The steric hindrance around the hydantoin nitrogens can make the reaction sluggish.
-
Recommended Actions & Protocols:
-
Choice of Base and Catalyst: While triethylamine (TEA) can be used, diisopropylethylamine (DIEA) is a better choice due to its increased steric bulk, which minimizes side reactions. Crucially, a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended to accelerate this acylation.[4]
-
Staged Catalyst Addition: For large-scale reactions, the DMAP catalyst can degrade over the long reaction time. A protocol involving the staged addition of small portions of DMAP every 12 hours can maintain catalytic activity and drive the reaction to completion.[4]
-
Reagent Stoichiometry: A significant excess of (Boc)₂O is required to protect all three available nitrogen atoms (one on the piperidine ring and two on the hydantoin).
-
FAQ 3: Low Yield and/or Reaction Stalling During Hydantoin Hydrolysis (Step C → D)
Question: The final hydrolysis step to yield the target amino acid is inefficient. I either get a low yield of the desired product or the reaction doesn't go to completion, even after prolonged heating.
Answer: The hydrolysis of the fully protected hydantoin is a demanding step that requires harsh conditions. The choice of base and effective removal of the Boc protecting groups are paramount.
-
Causality & Expert Analysis: This step involves the hydrolysis of three amide/carbamate bonds. Potassium hydroxide (KOH) is a common choice, but barium hydroxide (Ba(OH)₂) is often more effective due to its higher reactivity and the potential to precipitate carbonate byproducts. The reaction is typically performed at reflux in a mixture of an organic solvent (like THF) and water to ensure solubility.[4] The zwitterionic nature of the final product can also complicate workup and isolation.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the final hydrolysis step.
FAQ 4: Difficulty in Purifying the Final Zwitterionic Product
Question: After the hydrolysis and pH adjustment, my product precipitates, but it's difficult to purify and often contains residual salts. How can I effectively isolate the pure amino acid?
Answer: Purifying zwitterionic compounds is a well-known challenge due to their high polarity and poor solubility in common organic solvents.[7] The key is careful pH control during precipitation and appropriate washing/recrystallization techniques.
-
Causality & Expert Analysis: The target compound is least soluble at its isoelectric point (pI). Adjusting the pH too far in either direction will form the corresponding salt, increasing its aqueous solubility and preventing precipitation. Inorganic salts from the hydrolysis and pH adjustment steps can co-precipitate with the product.
-
Detailed Purification Protocol:
-
Cooling: After hydrolysis, cool the reaction mixture in an ice bath to 0-5 °C. This minimizes the solubility of the product during the subsequent pH adjustment.
-
Precise pH Adjustment: Slowly add aqueous HCl (e.g., 2.0 N) dropwise with vigorous stirring. Monitor the pH closely with a calibrated pH meter. The target is a pH of approximately 6.5, which should be near the pI of the amino acid.[4] You will observe the formation of a thick white precipitate.
-
Initial Isolation: Collect the precipitate by vacuum filtration.
-
Washing: It is critical to wash the solid thoroughly to remove inorganic salts.
-
First, wash with several portions of cold deionized water. This removes most water-soluble salts.
-
Next, suspend the solid in a non-polar organic solvent like chloroform or diethyl ether and stir for 30-60 minutes.[4][6] This process, known as trituration, helps remove organic-soluble impurities. Filter the solid again.
-
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 60-70 °C) for at least 12 hours to remove all residual solvents.
-
Recrystallization (Optional): For very high purity, recrystallization from a water/alcohol mixture can be performed, though this may lead to some loss of material.[6]
-
References
-
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - Aapptec.
-
Strecker amino acid synthesis - Wikipedia.
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses.
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry.
-
How to desalt zwitterions? - ResearchGate.
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions - ACS Publications.
-
Supporting Information for Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine methyltransferase 1 (CARM1) - The Royal Society of Chemistry.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - Aapptec.
-
4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid - BLDpharm.
-
Strecker Synthesis - Master Organic Chemistry.
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
-
Strecker Synthesis - Organic Chemistry Portal.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.
-
[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid - PubChem.
-
Work-up of a zwitterion? - Reddit.
-
Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed.
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press.
-
Synthesis of Boc-protected bicycloproline - PMC.
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC.
-
2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid - China CAS#157688-46-5.
-
Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents.
-
Amino Acid Protection & Deprotection Services - BOC Sciences.
-
Separation and Refining of Amino acids - Diaion.
-
Protection Reactions - Wiley-VCH.
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Technical Support Center: Synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on common side reactions and procedural pitfalls. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route for higher yield and purity.
Introduction: The Synthetic Landscape
The synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid, a valuable building block in medicinal chemistry, most commonly proceeds through a two-step sequence starting from 1-Boc-4-piperidone. The core transformation involves a Strecker synthesis to introduce the amino and cyano functionalities, followed by the hydrolysis of the resulting α-aminonitrile to the desired carboxylic acid. Each of these steps presents a unique set of challenges and potential side reactions that can impact the final product's quality and yield. This guide will dissect these critical stages, offering solutions to common problems.
Visualizing the Main Synthetic Pathway & Potential Side Reactions
The following diagram illustrates the primary synthetic route and highlights the key intermediates and potential side products that are the focus of this guide.
Caption: Synthetic pathway for 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis, providing the underlying cause and a step-by-step protocol for resolution.
Problem 1: Low Yield in the Strecker Synthesis Step
Question: I am getting a low yield of the desired α-aminonitrile, and I see a significant amount of a byproduct in my crude NMR. What is happening and how can I fix it?
Plausible Cause & Explanation: A low yield in the Strecker synthesis is often due to the formation of a cyanohydrin byproduct.[1] This occurs when the cyanide ion attacks the carbonyl carbon of 1-Boc-4-piperidone before the imine is formed. The Strecker reaction proceeds through the formation of an iminium ion, which is then attacked by the cyanide.[2] If the concentration of ammonia is too low or if it is not effectively converting the ketone to the imine, the competing cyanohydrin formation pathway will dominate.
Troubleshooting Protocol:
-
Ensure Adequate Ammonia/Ammonium Salt Concentration: The equilibrium between the ketone and the imine must be shifted towards the imine. Using a sufficient excess of an ammonium salt like ammonium chloride (NH₄Cl) is crucial. NH₄Cl serves as both a source of ammonia (NH₃) and a mild acid to catalyze imine formation.[1]
-
Control the Order of Addition: Premix the 1-Boc-4-piperidone with the ammonium salt in the reaction solvent before the addition of the cyanide source (e.g., KCN or NaCN). This allows for the formation of the imine in situ before the cyanide is introduced.
-
pH Control: The pH of the reaction mixture should be weakly acidic to neutral (around 7-9) to favor imine formation without causing significant hydrolysis of the cyanide salt.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting ketone and the formation of the α-aminonitrile. If the reaction stalls, a small additional charge of the ammonium salt might be beneficial.
Problem 2: Presence of Amide Impurity in the Final Product
Question: After the hydrolysis of my α-aminonitrile, I have a significant amount of the corresponding amide, 2-(4-Amino-1-Boc-piperidin-4-yl)acetamide, which is difficult to separate from my final product. How can I drive the reaction to completion?
Plausible Cause & Explanation: Nitrile hydrolysis to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[3] The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the initial hydrolysis of the nitrile to the amide.[4] Incomplete hydrolysis is a very common side reaction.[5][6]
Troubleshooting Protocol:
-
Increase Reaction Temperature and Time: If you are performing the hydrolysis under reflux, ensure a vigorous reflux is maintained. Extend the reaction time and monitor the disappearance of the amide byproduct by TLC or LC-MS.
-
Increase Acid/Base Concentration: For acidic hydrolysis, a higher concentration of a strong acid like HCl or H₂SO₄ can be used. For basic hydrolysis, a higher concentration of NaOH or KOH is effective. Be mindful that harsh basic conditions can potentially affect the Boc protecting group, though it is generally stable to non-acidic conditions.
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: Heating the α-aminonitrile in a strong aqueous acid (e.g., 6M HCl) is often effective for complete conversion to the carboxylic acid.[6]
-
Basic Hydrolysis: Refluxing with a strong aqueous base (e.g., 6M NaOH) will initially form the carboxylate salt. An acidic workup is then required to protonate the carboxylate and the free amine.
-
Table 1: Recommended Hydrolysis Conditions
| Condition | Reagent | Concentration | Temperature | Typical Time |
| Acidic | aq. HCl | 6 - 12 M | Reflux | 12 - 24 h |
| Basic | aq. NaOH | 6 - 10 M | Reflux | 18 - 36 h |
Problem 3: Formation of an Unexpected Byproduct Lacking the Boc Group
Question: My final product is contaminated with a more polar impurity that appears to be the deprotected analog of my target molecule. Why did the Boc group get removed?
Plausible Cause & Explanation: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strongly acidic conditions.[7] If the acidic hydrolysis of the nitrile is performed at a very high temperature for an extended period, or with a very high concentration of a strong acid, cleavage of the Boc group can occur. This leads to the formation of 2-(4-aminopiperidin-4-yl)acetic acid.
Troubleshooting Protocol:
-
Milder Acidic Conditions: If Boc deprotection is an issue, consider using a lower concentration of acid or a slightly lower reaction temperature. However, this must be balanced with the need for complete nitrile hydrolysis.
-
Switch to Basic Hydrolysis: The Boc group is generally stable under basic conditions. Performing the hydrolysis with a strong base like NaOH followed by a careful acidic workup at low temperature to protonate the product can prevent Boc cleavage.
-
Careful Workup: During the acidic workup of a basic hydrolysis, ensure the temperature is kept low (e.g., 0-5 °C) while adjusting the pH to the isoelectric point to precipitate the amino acid. Prolonged exposure to low pH even at room temperature can lead to some Boc cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting material for this synthesis? The most common and commercially available starting material is 1-Boc-4-piperidone. It is crucial to use a high-purity grade of this ketone, as impurities can lead to side reactions and complicate purification.
Q2: Can I use a different protecting group instead of Boc? Yes, other nitrogen protecting groups like Cbz (carboxybenzyl) could be used. However, the deprotection conditions for Cbz (typically hydrogenolysis) would need to be compatible with the rest of the molecule. The Boc group is often preferred due to its stability under a wide range of conditions and its straightforward removal with acid when desired.
Q3: My final product is difficult to purify by column chromatography. Are there other methods? As an amino acid, your final product is zwitterionic and may streak on silica gel. Purification can often be achieved by adjusting the pH of an aqueous solution of the crude product to its isoelectric point, which should cause it to precipitate out in a purer form. Recrystallization from a suitable solvent system (e.g., water/isopropanol) is also a common and effective purification method for amino acids.
Q4: How can I confirm the structure of my final product and identify impurities? A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the overall structure and check for the presence of the Boc group and the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
LC-MS: To assess the purity of the sample and get mass information on each peak.
-
FT-IR: To confirm the presence of key functional groups like the carboxylic acid C=O and O-H stretches, and the N-H of the amine.
Conclusion
The synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a well-established but nuanced process. By understanding the mechanisms of the key reactions and the potential for side product formation, particularly cyanohydrin in the Strecker step and the persistent amide in the hydrolysis, researchers can effectively troubleshoot and optimize their synthetic protocols. Careful control of reaction conditions, diligent monitoring, and appropriate purification strategies are paramount to achieving high yields of the pure target molecule.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
The Royal Society of Chemistry. (2016). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]
-
Professor Dave Explains. (2021, July 27). The Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-Amino-4-cyano-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Piperidin-4-ylamino)acetamide. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Purification of Tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this versatile building block in high purity. The unique zwitterionic nature of this molecule, combined with the lability of the Boc-protecting group, can present specific challenges during purification. This resource aims to address these issues head-on, ensuring you can confidently and efficiently purify your target compound.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during the synthesis and purification of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.
Q1: My purified compound is a sticky oil or gum, but I expect a solid. What's happening?
A1: This is a frequent observation and can be attributed to several factors:
-
Residual Solvents: The presence of high-boiling point solvents (e.g., DMF, DMSO) or even water can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.[1]
-
Impurities Acting as Eutectics: Small amounts of unreacted starting materials or byproducts can significantly depress the melting point and inhibit crystallization.
-
Incorrect pH: As a zwitterionic compound, its solubility is highly dependent on pH. If the pH is not at the isoelectric point, the compound may remain in a more soluble, non-crystalline form.
Troubleshooting:
-
Ensure all reaction solvents are removed in vacuo.
-
Attempt to precipitate the product by adjusting the pH of an aqueous solution to its isoelectric point.
-
Consider an alternative purification method like column chromatography to remove impurities before attempting crystallization again.
Q2: I'm seeing a significant amount of a byproduct that appears to have lost the Boc group. How can I prevent this?
A2: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2] Accidental deprotection is a common side reaction.
Causality & Prevention:
-
Acidic Workup: Avoid strong acids during the reaction workup. Use mild bases like sodium bicarbonate for neutralization.
-
Acidic Solvents/Reagents: Ensure that all solvents and reagents used are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection of the Boc group, especially with prolonged exposure.
Solution:
-
Use a neutralized silica gel (pre-treated with a base like triethylamine) for column chromatography.
-
Alternatively, use a different stationary phase such as alumina (basic or neutral).
-
Minimize the time the compound spends on the silica gel column.
Q3: My compound shows discoloration (yellow or brown tint) after purification. What is the cause and is it a concern?
A3: Discoloration in piperidine derivatives is often due to oxidation of the amine functionalities.[1][3] While minor discoloration may not impact subsequent reactions, it indicates the presence of impurities.
Prevention & Removal:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during prolonged heating.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Charcoal Treatment: A small amount of activated charcoal can be added to a solution of the crude product to adsorb colored impurities. The charcoal is then removed by filtration through Celite before final purification.
Troubleshooting Guide: Purification by Crystallization
Crystallization is often the most efficient method for purifying tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate on a large scale. However, finding the right conditions can be challenging.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent.- The solution is supersaturated but nucleation has not occurred.- Presence of impurities inhibiting crystallization. | - Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then warm to redissolve and cool slowly.[1]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The cooling rate is too fast.- The solvent system is not optimal.- High concentration of impurities. | - Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.- Experiment with different solvent/anti-solvent combinations (e.g., Methanol/Ether, Ethanol/Hexane).- Perform a preliminary purification by column chromatography to remove the bulk of impurities. |
| Low recovery of purified material. | - The compound has significant solubility in the mother liquor.- The chosen crystallization solvent is too "good". | - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Re-work the mother liquor (concentrate and attempt a second crop of crystals). |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is ideal for removing impurities with different polarities from the target compound.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Remove the solvent from the slurry in vacuo to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate). For this zwitterionic compound, a more polar system containing methanol and dichloromethane with a small amount of triethylamine (to prevent Boc deprotection) is often necessary.[4][5][6]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying larger quantities of the compound, assuming a suitable solvent system has been identified.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common choices for amino acids include water, alcohols (methanol, ethanol), or mixtures with anti-solvents.[1]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better recovery, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate.
Caption: Decision workflow for purification.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- BenchChem. (2025). Technical Support Center: Optimization of Piperidine Derivatization Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
- Cai, L., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- BenchChem. (n.d.). Tert-butyl 4-(methylamino)piperidine-1-carboxylate.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Supplementary information. (n.d.).
- The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
Sources
Technical Support Center: Overcoming Solubility Challenges with Elenestrant (CAS 1159983-30-8)
Welcome to the technical support center for Elenestrant (CAS 1159983-30-8). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. As a selective estrogen receptor degrader (SERD), Elenestrant is a lipophilic molecule with inherently low aqueous solubility, a common characteristic for this class of compounds.[1][2] This guide provides practical, step-by-step protocols and explains the scientific principles behind them to ensure successful preparation of Elenestrant solutions for your in vitro and in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and dissolution of Elenestrant.
Q1: What is the recommended solvent for creating a primary stock solution of Elenestrant?
For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is required. We strongly recommend using Dimethyl Sulfoxide (DMSO) . DMSO is a powerful solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.[3] Based on data for structurally similar compounds, Elenestrant is expected to achieve a high concentration in DMSO, likely ≥ 25 mg/mL.[4] For specific lots, always refer to the solubility information on the manufacturer's product data sheet.
Q2: I need to prepare a 100 mg/mL stock in DMSO. Will it dissolve easily?
Achieving high concentrations like 100 mg/mL in DMSO may require mechanical assistance.[4] Simple vortexing may be insufficient. We recommend using an ultrasonic bath (sonication) to facilitate dissolution. The high-frequency sound waves generate localized energy, which helps to break down the compound's crystal lattice structure and accelerate its entry into solution. Gentle warming (to 37°C) can also be applied but should be done with caution to avoid any potential degradation.
Q3: Can I dissolve Elenestrant directly in aqueous buffers like PBS or cell culture media?
No, this is strongly discouraged. Elenestrant is poorly soluble in aqueous solutions.[5] Attempting to dissolve it directly in buffers like PBS or media will result in very low and inconsistent concentrations, with the majority of the compound remaining as an undissolved solid. The correct procedure is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous medium.[6]
Q4: My compound precipitated after diluting my DMSO stock into my aqueous working solution. What happened and how can I fix it?
This phenomenon, known as "crashing out," is the most common issue when working with poorly soluble compounds. It occurs because the solvent environment changes abruptly from a favorable organic solvent (DMSO) to an unfavorable aqueous one. The final DMSO concentration in your working solution may be too low to keep the compound solubilized at the desired concentration.
To fix this, you can:
-
Increase the final DMSO concentration: For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. Ensure your dilution scheme does not fall significantly below this range.
-
Decrease the final Elenestrant concentration: You may be attempting to work at a concentration above the compound's aqueous solubility limit.
-
Use a carrier protein: For in vitro assays, the presence of serum (e.g., FBS) in the cell culture medium can help stabilize the compound and prevent precipitation through protein binding.
-
Employ a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing continuously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Q5: How should I store Elenestrant solutions?
Solid Elenestrant should be stored at -20°C as recommended by most suppliers. High-concentration stock solutions in DMSO should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for more than a day, as the compound may precipitate or degrade over time.[6]
Section 2: In-Depth Troubleshooting & Protocols
This section provides detailed, step-by-step methodologies for preparing solutions and a logical workflow for troubleshooting common issues.
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution for long-term storage and subsequent dilution.
Materials:
-
Elenestrant (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of solid Elenestrant in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of Elenestrant).
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Sonication (if necessary): If solids persist, place the vial in an ultrasonic water bath for 5-15 minutes. The water in the bath should be at room temperature. Check for dissolution periodically.
-
Final Check: Once the solution is clear and free of particulates, it is ready for use or storage.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparing Aqueous Working Solutions for In Vitro Assays
This protocol describes the critical dilution step from the organic stock into your final aqueous experimental medium (e.g., cell culture medium + 10% FBS).
Procedure:
-
Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Pre-warm Medium: Gently pre-warm your aqueous medium (e.g., cell culture media) to 37°C. This can slightly improve the solubility and mimics the experimental conditions.
-
Serial Dilution: Perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock (a 1:10,000 dilution), do not add the stock directly to the final volume. Instead, perform one or two intermediate dilutions in the medium.
-
Dilution Technique: While vortexing the tube of aqueous medium at a medium speed, add the small volume of the DMSO stock drop-wise into the center of the vortex. This rapid, turbulent mixing is crucial to prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining solubility, typically below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Workflow for Aqueous Solution Precipitation
If you encounter precipitation ("crashing out") in your aqueous working solution, follow this decision-making workflow.
Caption: Troubleshooting workflow for compound precipitation.
Section 3: Solubility Data Summary
The following table summarizes typical solubility data for Elenestrant and similar compounds based on supplier information and formulation science principles.[4][6] Note that exact values can be lot-dependent.
| Solvent / Vehicle System | Estimated Solubility | Application / Remarks |
| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL (up to 100 mg/mL reported for similar compounds[4]) | Recommended for primary stock solutions. Sonication may be required. |
| Ethanol | ~10-15 mg/mL | Can be used for stock solutions, but generally less effective than DMSO. |
| Aqueous Buffers (PBS, pH 7.2) | Sparingly soluble / Insoluble | Not recommended for direct dissolution. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Illustrates limited solubility even with a high percentage of co-solvent.[6] |
| Cell Culture Media + 10% FBS | Highly concentration-dependent | Solubility is enhanced by serum proteins but is limited. Prepare fresh. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[4] | A common formulation for in vivo oral gavage studies. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[4] | A more complex vehicle (co-solvent/surfactant system) for in vivo studies. |
Section 4: Advanced Formulation Strategies for In Vivo Studies
For preclinical animal studies, achieving adequate and consistent drug exposure is critical.[5][7] Due to Elenestrant's poor aqueous solubility, simple aqueous suspensions are unlikely to provide sufficient bioavailability.[8] More advanced formulation strategies are often required:
-
Co-solvent Systems: As shown in the table above, mixtures of water-miscible organic solvents like DMSO and PEG300 can significantly increase solubility.[4]
-
Surfactant Dispersions: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous environments.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed where the drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion in the gastrointestinal tract, enhancing absorption.[10]
The selection of an appropriate in vivo formulation depends on the animal model, the required dose, and the route of administration. It is often an iterative process of screening different vehicles to find one that provides the desired pharmacokinetic profile.[11]
References
-
Patel, H. K., & Bihani, T. (2020). The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs). ChemMedChem, 15(22), 2128–2142. Available at: [Link]
-
Chand, G., et al. (2024). Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. Cancers, 16(3), 599. Available at: [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019). In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Available at: [Link]
-
Wang, H., et al. (2019). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. Journal of Pharmaceutical Sciences, 109(2), 1146-1154. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Singh, S., & Sahu, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1139–1152. Available at: [Link]
-
Aragen. (2025). IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development. Available at: [Link]
-
Genentech. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 200. Available at: [Link]
-
Maggi, L., et al. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. Medical Research Archives, 6(11). Available at: [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Forum discussion]. Available at: [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]
Sources
- 1. The Quest for Orally Available Selective Estrogen Receptor Degraders (SERDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development - Aragen Life Sciences [aragen.com]
- 8. Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seppic.com [seppic.com]
- 10. esmed.org [esmed.org]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
Welcome to the technical support center dedicated to the optimization of the tert-butoxycarbonyl (Boc) deprotection of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer validated experimental protocols.
Part 1: Foundational Principles & Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting. The acid-catalyzed removal of a Boc group is not merely a procedural step but a dynamic chemical transformation with specific intermediates and potential side reactions.
Q1: What is the detailed mechanism of TFA-mediated Boc deprotection?
The deprotection proceeds via an acid-catalyzed elimination pathway (E1 mechanism).[1][2]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3] This makes the carbonyl carbon more electrophilic.
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine.[3] It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed vessel to allow the CO₂ to escape safely.[1][4]
-
Salt Formation: In the acidic environment, the newly formed free amine on the piperidine ring is immediately protonated by the excess TFA, yielding the final product as a trifluoroacetate salt.[1]
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
| Observation | Potential Cause | Recommended Solution |
| ~50% Conversion after 2h | Insufficient Acid Concentration: The rate of Boc cleavage often has a second-order dependence on acid concentration. [5] | Increase the concentration of TFA from 20% to 50% (v/v) in DCM. A higher concentration provides a stronger driving force. [5] |
| Reaction stalls at ~90% | Equilibrium or Steric Hindrance: While not highly hindered, the substrate may require more forcing conditions for the last fraction of material. [6] | 1. Extend the reaction time, monitoring every 2 hours. 2. Consider gentle warming to 30-40°C, but be aware this can increase potential for side reactions. |
| Minimal conversion | Reagent Degradation/Poor Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity. [6] | Use a fresh, unopened bottle of TFA. Ensure all glassware and solvents are anhydrous. |
| Incomplete reaction with TFA | System Incompatibility: The trifluoroacetate counter-ion may be problematic for downstream applications or isolation. | Switch to an alternative acid system. 4M HCl in 1,4-dioxane is a highly effective and common alternative that yields a hydrochloride salt. [7] |
Problem Area 2: Work-up and Product Isolation
Q4: After removing the solvent and excess acid, my product is a sticky, intractable oil. How can I obtain a solid?
The resulting amine salt of your zwitterionic product is highly polar and may not crystallize easily.
-
Co-evaporation: Residual TFA is a common cause of oily products. After initial rotary evaporation, add a high-boiling-point solvent like toluene and evaporate again. Repeat this process 2-3 times to azeotropically remove trace amounts of acid. [5]2. Precipitation/Trituration: After concentrating the reaction mixture to a thick oil, add a non-polar anti-solvent like cold diethyl ether or hexanes and stir or sonicate vigorously. [7][8]This often induces precipitation of the salt, which can then be collected by filtration.
-
Salt Conversion: If the TFA salt is problematic, consider converting the free base to a different salt (e.g., hydrochloride) which may be more crystalline. [7] Q5: My deprotected product appears to be soluble in water, making basic work-up and extraction difficult. What is the best isolation strategy?
Given the presence of both a free amine and a carboxylic acid, the deprotected product, 2-(4-aminopiperidin-4-yl)acetic acid, is expected to have significant water solubility, especially at neutral pH.
-
Strategy 1 (Recommended): Use the Salt Directly. The most straightforward approach is to avoid aqueous work-up altogether. After removing the solvent and excess acid under high vacuum, the resulting TFA or HCl salt can often be used directly in the subsequent reaction step (e.g., an amide coupling) without further purification. [9]* Strategy 2: Ion-Exchange Chromatography. For cases requiring the pure free amine (zwitterion), after acid removal, the residue can be dissolved in water or a polar solvent and passed through a basic ion-exchange resin (e.g., Amberlyst A21). The resin will retain the acid, and the free amine can be eluted. [9]* Strategy 3: Lyophilization. If the product is isolated from an aqueous solution after purification, lyophilization (freeze-drying) is the preferred method for removing water to obtain a fluffy, solid product without thermal decomposition. [8]
Part 3: Validated Experimental Protocols
These protocols provide a reliable starting point for laboratory execution. Reaction progress should always be monitored by an appropriate analytical technique (TLC, LC-MS, or ¹H NMR).
Monitoring Reaction Progress
-
TLC: Use a polar solvent system (e.g., DCM/MeOH/NH₄OH 8:2:0.1). The Boc-protected starting material will have a higher Rf than the highly polar amine salt product. Visualize with ninhydrin stain, which will turn the product spot purple/blue. [10]* ¹H NMR: Monitor the disappearance of the large singlet corresponding to the nine tert-butyl protons of the Boc group, typically found around 1.4 ppm. [11]
Protocol 1: Standard Deprotection with TFA in DCM
This is the most common and generally effective method.
-
Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This mitigates any exotherm upon acid addition.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to make a 20% solution, add 2.5 mL of TFA to 10 mL of the substrate solution in DCM. [11][5]4. Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. [11]5. Monitoring: Check for the complete consumption of starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. Dry the resulting residue under high vacuum to yield the product as its trifluoroacetate salt. [5]
Protocol 2: Alternative Deprotection with HCl in Dioxane
This method is an excellent alternative if TFA is undesirable or ineffective. [10]
-
Preparation: Suspend the Boc-protected starting material (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl). [7]2. Reaction: Stir the suspension vigorously at room temperature for 1-3 hours. The reaction mixture may become a clear solution as the product salt forms, or a precipitate may appear. [7]3. Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt. [10]Alternatively, add diethyl ether to the reaction mixture to precipitate the product, which can then be collected by filtration and washed with fresh ether. [7]
Parameter Protocol 1: TFA/DCM Protocol 2: HCl/Dioxane Acid Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl) Solvent Dichloromethane (DCM) 1,4-Dioxane Concentration 20-50% (v/v) 4M Solution Temperature 0 °C to Room Temperature Room Temperature Typical Time 2 - 4 hours 1 - 3 hours Product Salt Trifluoroacetate (TFA salt) Hydrochloride (HCl salt) | Work-up | Evaporation, Toluene Co-evaporation | Evaporation or Ether Precipitation |
References
-
Vertex AI Search, Grounding API Result [1]2. Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific [12]3. BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Retrieved from BenchChem [13]4. Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780. Retrieved from PubMed [14]5. The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from YouTube [15]6. Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from Master Organic Chemistry [2]7. Mbatia, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from Springer [16]8. BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Retrieved from BenchChem 9. Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec [8]10. Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 159-163. Retrieved from Semantic Scholar [17]11. BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Retrieved from BenchChem 12. BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Retrieved from BenchChem [7]13. Mbatia, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(1236). Retrieved from National Institutes of Health [18]14. Karmakar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(101), 83288-83291. Retrieved from The Royal Society of Chemistry [19]15. ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from WordPress [20]16. ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from ResearchGate [9]17. ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from ResearchGate [21]18. BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. Retrieved from BenchChem [5]19. Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from Sigma-Aldrich [22]20. ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from ResearchGate [23]21. Scribd. (n.d.). TFA Deprotection. Retrieved from Scribd [24]22. Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from Reddit [25]23. Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from Reddit [26]24. Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from Chemistry Stack Exchange [27]25. Stenström, O., et al. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 13(20), 2146-2157. Retrieved from National Institutes of Health [28]26. BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Retrieved from BenchChem [6]27. Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. [29]28. Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry [3]29. Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec [30]30. PubChem. (n.d.). 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. Retrieved from PubChem [31]34. BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Retrieved from BenchChem
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 31. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride | C7H15ClN2O2 | CID 138111407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amide Coupling with 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid
Welcome to the technical support center for amide coupling reactions involving 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this sterically hindered and structurally complex building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate common hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid considered a "difficult" substrate for amide coupling?
This substrate presents a combination of challenges. The quaternary carbon at the 4-position of the piperidine ring creates significant steric hindrance around both the carboxylic acid and the primary amine. This bulkiness can physically obstruct the approach of coupling reagents and the reacting partner, slowing down or preventing the desired reaction.[1] Additionally, the presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule requires careful protecting group strategy and reaction design to avoid self-polymerization or other side reactions.
Q2: My standard coupling protocol (e.g., using DCC or EDC/HOBt) is giving low to no yield. What is the likely cause?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1][2] The bulky environment around the carboxylic acid hinders the formation of the necessary O-acylisourea intermediate, leading to slow or failed reactions.[3][4][5]
Q3: Which coupling reagents are generally more effective for this type of hindered amino acid?
For sterically hindered substrates, more powerful onium-salt-based coupling reagents are highly recommended.[1] These include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many difficult couplings.[1][2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices and are generally associated with a lower risk of racemization.[1]
-
COMU: This is a newer generation uronium salt that shows great coupling efficiency, often with reduced epimerization and better solubility in a wider range of solvents compared to HATU or HBTU.[6]
Q4: What is the role of a non-nucleophilic base like DIPEA in these reactions?
A base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial in amide coupling reactions that use onium salt reagents.[7] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the coupling reagent to form the highly reactive activated ester intermediate.[8] The base also neutralizes the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[9]
Troubleshooting Guide: Low or No Product Formation
Issue: I've switched to a stronger coupling reagent like HATU, but my yield is still unacceptably low. What steps can I take to troubleshoot this?
This is a common scenario when dealing with particularly challenging substrates. The following guide provides a systematic approach to identify and resolve the underlying issues.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield amide couplings.
Re-evaluating Your Coupling Reagent and Additives
-
Question: I'm using HATU. Is there anything better or any additive I should be using?
-
Answer & Rationale: While HATU is an excellent starting point, its effectiveness can be enhanced. HATU works by forming a highly reactive OAt-ester.[2] The additive 1-Hydroxy-7-azabenzotriazole (HOAt), from which HATU is derived, is more effective at accelerating the reaction and suppressing racemization than the older additive, 1-Hydroxybenzotriazole (HOBt).[7][10] If you are using an older reagent like HBTU (which is based on HOBt), switching to HATU or HCTU could provide a significant improvement. For extremely challenging cases, consider COMU, which has shown superior performance in some instances.[6]
| Reagent Family | Examples | Key Characteristics & Recommendations |
| Carbodiimides | DCC, EDC, DIC | Generally too weak for this substrate. Prone to side reactions like N-acylurea formation.[3][4] |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Highly recommended. They form very reactive intermediates. HATU and COMU are often the most effective.[1][2] Use a slight excess of the carboxylic acid relative to the coupling reagent to avoid guanidinylation of the amine.[7] |
| Phosphonium | PyBOP, PyAOP | Very effective and often result in lower levels of racemization.[1] A key advantage is that they do not react with the free amine component.[11] |
Optimizing the Pre-activation Step
-
Question: What is "pre-activation" and how do I do it correctly?
-
Answer & Rationale: Pre-activation is the process of allowing the carboxylic acid to react with the coupling reagent and base for a short period before adding the amine.[2] This ensures the formation of the highly reactive activated ester intermediate, maximizing its concentration when the amine is introduced. For a sterically hindered acid, this step is critical.
Protocol for Pre-activation:
-
In a reaction vessel, dissolve the 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0-1.2 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 1-15 minutes.[2][12] The solution may change color or consistency, indicating formation of the active species.
-
Add your amine coupling partner (1.0-1.2 eq) to the pre-activated mixture.
-
Adjusting Reaction Conditions: Time and Temperature
-
Question: How long should I run the reaction? Can I heat it?
-
Answer & Rationale: Steric hindrance dramatically slows down the reaction rate.[2] A standard 1-2 hour reaction time may be insufficient.
-
Increase Reaction Time: Extend the reaction time significantly, for example, to 12-24 hours or even overnight at room temperature.[2] Monitor the reaction progress by a suitable analytical method like LC-MS or TLC.
-
Increase Temperature: Gentle heating (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this must be done with caution as elevated temperatures increase the risk of racemization, especially with sensitive substrates.[1][2]
-
Microwave Synthesis: Microwave-assisted synthesis is a highly effective technique for driving difficult couplings to completion rapidly and efficiently by using microwave energy to heat the reaction.[2]
-
Assessing Your Solvent Choice
-
Question: I'm using DMF. Is there a better solvent?
-
Answer & Rationale: The solvent plays a critical role in solvating the reactants and intermediates.[2] Inadequate solvation can lead to aggregation, which further hinders the reaction.[1]
-
N-Methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for larger or more complex molecules.[2]
-
Solvent Mixtures: For particularly stubborn reactions, a mixture of solvents like DCM/DMF/NMP (1:1:1) can sometimes improve solubility and reaction rates.[2]
-
Avoid Protic Solvents: Ensure your solvent is anhydrous. Water will hydrolyze the activated ester intermediate, shutting down the reaction.[3]
-
Advanced Strategy: Double Coupling
-
Question: My reaction has stalled, and monitoring shows incomplete conversion. What can I do?
-
Answer & Rationale: A "double coupling" is a straightforward and effective method to push a sluggish reaction to completion.[2] After the initial coupling reaction has run for a set time (e.g., 2-4 hours), you simply add a fresh charge of the pre-activated carboxylic acid.
Protocol for Double Coupling:
-
Perform the initial coupling as described above for 2-4 hours.
-
In a separate flask, prepare a fresh solution of pre-activated 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid using the same procedure (coupling reagent and base).
-
Add this fresh solution to the original reaction mixture.
-
Allow the reaction to proceed for an additional 4-12 hours, monitoring for completion.
-
Ultimate Strategy for Extremely Hindered Couplings: Acyl Fluorides
-
Question: I've tried everything, and the coupling still fails. Is there a more powerful activation method?
-
Answer & Rationale: For the most extreme cases of steric hindrance where even potent onium salt reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][13] Acyl fluorides are highly reactive acylating agents that can overcome significant steric barriers.
Protocol for Acyl Fluoride Formation:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM.
-
Add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.
-
Allow the acyl fluoride to form in situ.
-
Add the amine coupling partner and allow the reaction to proceed. This may require elevated temperatures.[13]
-
Troubleshooting Guide: Side Reactions and Impurities
Issue: My reaction works, but I'm observing significant impurities. How can I identify and minimize them?
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. reddit.com [reddit.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Preventing racemization in reactions with tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
Technical Support Center: Stereochemical Integrity in Piperidine Amino Acids
Guide Topic: Preventing Racemization in Reactions with tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth analysis, troubleshooting protocols, and answers to frequently asked questions regarding the stereochemical integrity of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate during chemical synthesis. Our focus is to move beyond standard protocols and provide a mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern in peptide synthesis?
A1: Racemization is the conversion of a pure enantiomer (a single stereoisomer) into an equal mixture of both enantiomers (a racemate).[1] In the context of drug development and peptide synthesis, where biological activity is highly dependent on specific three-dimensional structures, this loss of stereochemical purity can be catastrophic. An L-amino acid, for instance, might be inadvertently converted to its D-form during a coupling reaction. This can lead to peptides with drastically reduced biological activity, altered pharmacological profiles, or even immunogenicity.[2]
The primary mechanism for racemization during amide bond formation involves the activation of the carboxylic acid. This activation makes the proton on the chiral α-carbon acidic. In the presence of a base, this proton can be removed, leading to a planar, achiral intermediate (an enolate or, more commonly, via an oxazolone/azlactone ring).[3][4] Reprotonation can then occur from either face, scrambling the original stereochemistry.
Caption: General mechanism of racemization in peptide synthesis.
Q2: Is tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate susceptible to this type of racemization?
A2: No. Structurally, this specific molecule is highly resistant to the common racemization pathways described above.
The Causality: The key reason is the structure of its chiral center. The chiral carbon is the C4 atom of the piperidine ring. This carbon is quaternary , meaning it is bonded to four non-hydrogen substituents: the C4-amino group, the C4-carboxymethyl group, and two other carbon atoms (C3 and C5) of the piperidine ring.
Crucially, there is no α-proton on the chiral center . Without an α-proton to abstract, the formation of a planar enolate intermediate at the chiral center is not possible. This structural feature provides inherent stability against base-catalyzed racemization during the activation of the carboxymethyl group.
Caption: Structure highlighting the non-racemizable quaternary chiral center.
Troubleshooting Guide: Investigating Observed Loss of Purity
If you are observing what appears to be a loss of enantiomeric purity, it is highly probable that it stems from issues other than racemization of the C4 center.
Problem: My chiral HPLC analysis shows a new peak, suggesting racemization.
While true racemization is unlikely, several other events can lead to the appearance of new, unexpected peaks in your analysis.
Before troubleshooting the reaction, confirm the stereochemical purity of your starting material.
-
Action: Analyze the starting batch of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate using a validated chiral HPLC or SFC method.
-
Check: Request and review the Certificate of Analysis (CoA) from your supplier to ensure it meets the required enantiomeric excess (e.e.). An impurity in the starting material will carry through the reaction.
Side reactions during amide coupling are a more probable cause for new impurities than racemization. The high steric hindrance of this molecule can make couplings sluggish, sometimes favoring alternative reaction pathways.
-
Guanidinylation of the Amine: If you are using a uronium-based coupling reagent (like HATU or HBTU) and the free C4-amino group of your coupling partner is exposed, it can be irreversibly capped to form a guanidinium group.[5]
-
Preventative Workflow: Employ a "pre-activation" strategy. Mix the carboxylic acid, coupling reagent (e.g., HATU), and additive (e.g., HOAt) for several minutes before adding the amine component. This consumes the coupling reagent in forming the desired active ester, preventing it from reacting directly with the amine.
-
Caption: Recommended pre-activation workflow to minimize side reactions.
-
Intramolecular Cyclization (Lactam Formation): The C4-amino group could potentially react with an activated carboxymethyl group on the same molecule, especially under dilute conditions or with prolonged reaction times, forming a bicyclic lactam.
-
Preventative Workflow: Use appropriate concentrations and do not allow activated species to sit for extended periods before adding the external amine nucleophile.
-
-
Analytical Verification: Use LC-MS to determine the mass of the impurity. A mass corresponding to (M+H)+ of a lactam or a guanidinylated product can quickly confirm the side reaction.
Even without racemization, ensuring a clean and efficient reaction is paramount. The quaternary center makes this a sterically hindered amino acid, which requires robust coupling conditions to achieve high yields and minimize side reactions.[2]
| Parameter | Recommended (Low Risk) | Sub-Optimal (Higher Risk) | Rationale |
| Coupling Reagent | HATU, HCTU, PyAOP | DCC, EDC (alone) | Uronium/phosphonium reagents are more potent and effective for hindered couplings.[6][7] |
| Additive | HOAt, OxymaPure | HOBt, None | Additives accelerate coupling and form more stable active esters, suppressing side reactions.[3][5][8] HOAt is generally superior to HOBt.[3] |
| Base | 2,4,6-Collidine, NMM | DIEA, Triethylamine (TEA) | Weaker, more hindered bases are less likely to catalyze side reactions.[3][4] |
| Temperature | 0°C to RT | Elevated Temperatures | Low temperatures reduce the rate of all potential side reactions relative to the desired coupling. |
Protocol: High-Fidelity Coupling of the Piperidine Amino Acid
This protocol incorporates best practices to ensure maximum stereochemical integrity and minimal side-product formation.
Objective: To couple tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate with a primary amine (e.g., Benzylamine) as a model reaction.
Materials:
-
tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (1.0 eq)
-
HATU (1.1 eq)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)
-
2,4,6-Collidine (2.5 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.
-
Stir the solution and cool the flask to 0°C using an ice-water bath.
-
Add 2,4,6-collidine (2.5 eq) dropwise to the solution.
-
Allow the mixture to stir at 0°C for 10 minutes. This is the pre-activation step.
-
Add the primary amine (Benzylamine, 1.2 eq) to the reaction mixture.
-
Continue stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification by column chromatography.
References
- Vertex AI Search. (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. Retrieved from [Link]
-
Zhang, W., et al. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Characterizing 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
Welcome to the technical support guide for the analytical characterization of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this versatile building block.[1] Its unique zwitterionic character, coupled with the labile nature of the Boc protecting group, presents specific hurdles that require careful consideration of analytical methodology.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound. However, its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid group—can lead to several chromatographic challenges.
Frequently Asked Questions (HPLC)
Q1: Why am I observing poor peak shape (tailing or fronting) for my main analyte peak?
A1: Poor peak shape is a common issue when analyzing this compound, primarily due to its zwitterionic nature and the presence of a free amine. This can lead to unwanted secondary interactions with the stationary phase.
-
Peak Tailing: This is often caused by the interaction of the basic amino group with residual acidic silanol groups on the silica-based stationary phase.[2] At a neutral pH, the amine is protonated and can interact strongly with deprotonated silanols, leading to a "tailing" effect as the analyte is slowly released from the column.
-
Peak Fronting: This can occur due to column overload, where the concentration of the sample is too high for the column to handle effectively. It can also be a result of poor sample solubility in the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Controlling the pH is critical. Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups on the column, minimizing their interaction with the positively charged amine of your analyte.[2] Buffers like phosphate or formate are excellent choices for maintaining a stable, low pH.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to "mask" the residual silanol groups, further improving peak symmetry.[2]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for peak tailing with basic compounds.[2]
-
Consider Alternative Chromatographic Modes: For a highly polar compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and peak shape.[2] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is also a powerful option for zwitterionic compounds.[2]
Q2: My retention time is not stable and keeps shifting. What could be the cause?
A2: Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system or changes in the analyte's ionization state.
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase pH Fluctuation: The ionization state of your compound is highly dependent on the mobile phase pH. Even small variations in pH can lead to significant shifts in retention time. Ensure your buffer is properly prepared and has sufficient buffering capacity.
-
Temperature Variation: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment and improve reproducibility.
Troubleshooting Guide: HPLC Method Development
For robust and reproducible analysis, a systematic approach to method development is key.
| Parameter | Starting Recommendation | Rationale |
| Column | C18, end-capped, 2.7-5 µm | Good starting point for reversed-phase separation. End-capping minimizes silanol interactions. |
| Mobile Phase A | 10 mM Potassium Phosphate, pH 3.0 | Low pH suppresses silanol ionization and ensures consistent protonation of the analyte's amine group.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | 5-95% B over 20 minutes | A good starting point to determine the optimal elution conditions.[3] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Standard flow rate for analytical columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide bond of the Boc group provides some UV absorbance at low wavelengths. |
Experimental Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of this compound and its potential impurities.
Frequently Asked Questions (MS)
Q1: I am having trouble getting a good signal for my compound in ESI-MS. What can I do?
A1: The zwitterionic nature of this compound means it can be detected in both positive and negative ion modes. However, the mobile phase composition will significantly influence ionization efficiency.
-
Positive Ion Mode (ESI+): In acidic mobile phases (e.g., with 0.1% formic acid), the primary amine will be readily protonated, leading to a strong signal for the [M+H]⁺ ion.
-
Negative Ion Mode (ESI-): In basic mobile phases (e.g., with 0.1% ammonium hydroxide), the carboxylic acid will be deprotonated, giving a signal for the [M-H]⁻ ion.
-
Adduct Formation: Be aware of potential adduct formation with ions from your mobile phase, such as [M+Na]⁺ or [M+K]⁺.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: For ESI+, add 0.1% formic acid or acetic acid to your mobile phase. For ESI-, use 0.1% ammonium hydroxide.
-
Source Parameter Optimization: Optimize the capillary voltage, cone voltage, and source temperature to maximize the signal for your compound.
-
Check for Contamination: Salts and other non-volatile components in your sample can suppress the ionization of your analyte. Ensure your sample is clean.
Q2: What are the expected fragmentation patterns for this molecule in MS/MS?
A2: Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. The most common fragmentation pathway involves the loss of the tert-butoxycarbonyl (Boc) group.
-
Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group is the loss of isobutylene, resulting in a carbamic acid intermediate.
-
Loss of CO₂ (44 Da): The carbamic acid intermediate can then lose carbon dioxide.
-
Loss of the entire Boc group (100 Da): This is a very common and often dominant fragmentation pathway.
Expected Fragments:
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |
| [M+H]⁺ | Loss of isobutylene | [M+H - 56]⁺ |
| [M+H]⁺ | Loss of Boc group | [M+H - 100]⁺ |
Section 3: Stability and Impurity Profiling
The stability of this compound is a critical consideration, particularly the lability of the Boc protecting group.
Frequently Asked Questions (Stability & Impurities)
Q1: Under what conditions is the Boc group unstable?
A1: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[4][5]
-
Acidic Hydrolysis: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, even at room temperature.[6]
-
Elevated Temperatures: While generally stable under basic conditions, prolonged exposure to high temperatures can also lead to degradation.[7]
Recommendations for Handling and Storage:
-
Store the compound in a cool, dry place.
-
Avoid acidic conditions during sample preparation and analysis unless Boc-deprotection is the intended outcome.
-
Use basic or neutral conditions for long-term storage in solution.[7]
Q2: What are the common impurities I should look for?
A2: Impurities can arise from the synthetic process or from degradation.
-
Deprotected Analog: The most common impurity is the fully deprotected 2-(4-aminopiperidin-4-yl)acetic acid, resulting from the loss of the Boc group.
-
Synthesis-Related Impurities: Depending on the synthetic route, you may find starting materials or by-products. A thorough understanding of the synthesis is crucial for identifying potential impurities.[8]
-
Dimerization/Oligomerization: Under certain conditions, especially during activation of the carboxylic acid for coupling reactions, dimerization or oligomerization can occur.[8]
Logical Workflow for Impurity Identification
Caption: A workflow for the identification of unknown impurities.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of this compound.
Frequently Asked Questions (NMR)
Q1: What are the characteristic ¹H NMR signals for this compound?
A1: The ¹H NMR spectrum will show distinct signals for the different protons in the molecule.
-
tert-Butyl Protons: A large singlet around 1.4 ppm, integrating to 9 protons.
-
Piperidine Protons: A series of multiplets in the range of 1.5-3.5 ppm.
-
CH₂-COOH Protons: A singlet around 2.3 ppm.
Note: The exact chemical shifts can vary depending on the solvent used.
Q2: I am seeing broad peaks in my NMR spectrum. What is the cause?
A2: Peak broadening can be due to several factors:
-
Chemical Exchange: The protons on the amine and carboxylic acid groups can undergo chemical exchange with residual water in the solvent, leading to broad signals. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity.
-
Conformational Dynamics: The piperidine ring can exist in different chair conformations, and if the rate of interconversion is on the NMR timescale, it can lead to broadened signals.
-
pH Effects: The pH of the sample can influence the chemical shifts and peak shapes of the protons near the ionizable groups.
This technical support guide is intended to be a living document. As new analytical challenges and solutions emerge, it will be updated. We encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
- ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
- BenchChem. troubleshooting peak tailing in alanopine HPLC analysis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Agilent. Amino Acid Analysis: “How-To” Guide.
- Journal of Pharmaceutical Science and Technology (JPST). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.
- Amino Acid Analysis.
- 1159983-30-8 | this compound.
- CAS#157688-46-5 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid.
- AA Blocks. 157688-46-5 | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid.
- (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- CymitQuimica. 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-4-yl)acetic acid.
- Parchem. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid.
- ResearchGate. Related impurities in peptide medicines.
- Pearson. Polar Amino Acids.
- PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.
- BLDpharm. 156478-71-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid.
- UC Berkeley Superfund Research Program. Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte.
- NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone.
- BLDpharm. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid.
- LabRulez LCMS. (2020, October 2). Agilent Approaches for Amino Acid Analysis.
- inveniolife. List of Impurities - JAN-2021.
- Apollo Scientific. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid.
- PubMed. (2012, July 21). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
- PubMed. (2023, December 4). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Storage and handling recommendations for CAS 1159983-30-8
A Guide for Researchers, Scientists, and Drug Development Professionals on the Storage and Handling of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
Introduction
This technical support guide provides in-depth recommendations for the storage and handling of CAS 1159983-30-8, chemically known as this compound. As a Senior Application Scientist, this guide is formulated to ensure the scientific integrity of your experiments by providing not just procedural steps, but also the underlying chemical principles. The stability and purity of this reagent are paramount to obtaining reproducible and reliable results.
Core Compound Characteristics
| Property | Value | Source |
| CAS Number | 1159983-30-8 | N/A |
| Molecular Formula | C12H22N2O4 | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term recommended) | [2] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during the handling and use of CAS 1159983-30-8 in a question-and-answer format.
Storage and Stability
Q1: What are the optimal conditions for the long-term storage of solid CAS 1159983-30-8?
A1: For long-term stability, it is highly recommended to store the solid compound at -20°C in a tightly sealed container. The container should be placed in a desiccator or a dry environment to protect it from moisture. While some suppliers may recommend storage at 2-8°C, storage at -20°C will better preserve the integrity of the compound over extended periods.
Q2: I have been storing the compound at 2-8°C. Is it still viable for my experiments?
A2: Storage at 2-8°C is generally acceptable for short to medium-term storage. However, for sensitive applications, it is advisable to verify the purity of the compound, for instance, by LC-MS, before use, especially if it has been stored for an extended period under these conditions.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound, which could compromise its stability. Once opened, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Q4: What is the stability of CAS 1159983-30-8 in solution?
A4: The stability of the compound in solution is highly dependent on the solvent and the storage conditions. As a general guideline for Boc-protected amino acids, solutions should be prepared fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial. Avoid long-term storage in protic solvents, and always perform a small-scale test to ensure stability in your specific experimental buffer or solvent system.
Q5: My experimental results are inconsistent. Could the stability of the compound be the issue?
A5: Inconsistent results can indeed stem from compound degradation. The primary point of instability for this molecule is the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic conditions.[3] Ensure that all solvents and reagents used in your experiment are free from acidic impurities. If your experimental conditions are acidic, you may be inadvertently cleaving the Boc group, leading to the formation of the unprotected amine and inconsistent biological or chemical activity.
Handling and Safety
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: Standard laboratory PPE is required. This includes:
-
Safety glasses or goggles to protect your eyes from dust particles.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect your clothing and skin.
Q7: What are the main hazards associated with this compound?
Q8: What should I do in case of accidental exposure?
A8:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Troubleshooting
Q9: I am observing an unexpected product in my reaction. What could be the cause?
A9: The most likely cause of an unexpected product is the premature deprotection of the Boc group. This occurs under acidic conditions. The resulting free amine is a nucleophile and may participate in unintended side reactions in your experimental setup. To troubleshoot this, carefully check the pH of all your solutions and ensure that all solvents are anhydrous and free of acidic impurities.
Q10: How can I confirm the integrity of the Boc-protecting group on my compound?
A10: You can verify the integrity of the Boc group using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The protons of the tert-butyl group of the Boc moiety will give a characteristic singlet peak around 1.4 ppm in the 1H NMR spectrum.
-
Mass Spectrometry (MS): The molecular weight of the compound will confirm the presence of the Boc group. Loss of the Boc group will result in a mass decrease of 100.12 g/mol .
-
Liquid Chromatography (LC): The deprotected compound will have a different retention time compared to the Boc-protected starting material.
Experimental Workflow: Proper Handling and Aliquoting
To maintain the integrity of CAS 1159983-30-8, follow this step-by-step workflow for handling and preparing aliquots.
Caption: Workflow for Handling and Aliquoting CAS 1159983-30-8
Logical Decision Tree for Storage
This diagram illustrates the decision-making process for the appropriate storage of CAS 1159983-30-8.
Caption: Decision Tree for Storage of CAS 1159983-30-8
References
-
AA Blocks. (n.d.). 157688-46-5 | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid. [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?[Link]
-
AxisPharm. (2019, January 2). Safety Data Sheet t-Boc-Aminooxy-PEG1-azide. [Link]
-
ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Substituted Piperidine Carboxylic Acids for Drug Discovery
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of published spectra for this specific molecule, we will present a detailed theoretical analysis of its expected spectral characteristics. To ground this analysis in experimental data, we will draw direct comparisons to the well-characterized and structurally related analogue, [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid. This comparative approach will equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize these and similar compounds with confidence.
Introduction to 4-Substituted Piperidines in Drug Design
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for targeting a wide range of biological receptors. The specific substitution at the 4-position, as seen in our target molecule and its comparator, allows for the introduction of functional groups that can modulate pharmacological activity, solubility, and other pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to control reactivity at the piperidine nitrogen during multi-step syntheses.[1][2]
Our target molecule, this compound (Molecular Formula: C₁₂H₂₂N₂O₄, Molecular Weight: 258.32 g/mol ), incorporates both a primary amine and a carboxylic acid, offering multiple points for further chemical elaboration.[1][3] Understanding its spectral signature is crucial for reaction monitoring, quality control, and regulatory submissions.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the tert-butyl group, the acetic acid moiety, and the amino group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring nitrogen and oxygen atoms.
dot graph "predicted_1h_nmr" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Predicted ¹H NMR chemical shifts for the target molecule.
Comparative Analysis: Experimental ¹H NMR Data
While specific data for our target is unavailable, related structures show predictable patterns. For instance, various Boc-protected piperidines exhibit broad signals for the ring protons due to restricted rotation and chair-chair interconversion. The characteristic singlet for the nine equivalent protons of the tert-butyl group is consistently observed around 1.46 ppm.[4]
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (ppm) | Carbon Atom Assignment |
| ~175 | Carboxylic Acid Carbonyl (COOH) |
| ~155 | Carbonyl of Boc Group (N-COO) |
| ~80 | Quaternary Carbon of Boc Group (O-C(CH₃)₃) |
| ~55-60 | Quaternary Carbon of Piperidine (C-4) |
| ~40-45 | Methylene Carbons adjacent to N (C-2, C-6) |
| ~40 | Methylene Carbon of Acetic Acid (-CH₂COOH) |
| ~30-35 | Methylene Carbons of Piperidine (C-3, C-5) |
| 28.7 | Methyl Carbons of Boc Group (-C(CH₃)₃) |
Comparative Analysis: Experimental ¹³C NMR Data of [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid
The PubChem database provides a reference ¹³C NMR spectrum for the related compound, [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (CAS 157688-46-5).[5] This spectrum confirms the expected chemical shifts for the Boc group and the piperidine ring carbons, providing a strong basis for our predictions for the target molecule. The primary difference would be the upfield shift of the C-4 carbon in our target due to the attached amino group, and the presence of an additional signal for the acetic acid methylene group.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used to confirm the molecular weight of a compound and to obtain structural information through fragmentation analysis.
Expected Mass Spectrum of this compound
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed in its protonated form, [M+H]⁺, at an m/z of approximately 259.16.
dot graph "expected_ms" { graph [rankdir=LR]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Expected protonated molecule in ESI+ mass spectrometry.
Fragmentation Pathway
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule will fragment in a predictable manner. Key fragmentation pathways often involve the loss of the Boc group or parts of it.
dot digraph "fragmentation_pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Predicted major fragmentation pathways for the target molecule.
A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6][7] Therefore, we would anticipate major fragment ions at m/z 203 and m/z 159. Further fragmentation of the piperidine ring is also possible.
Comparative Analysis with Structurally Similar Compounds
The value of predictive analysis is significantly enhanced when benchmarked against experimental data from analogous structures. The compound 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5), which lacks the 4-amino group, serves as an excellent comparator.[8][9] Its molecular weight is 243.30 g/mol .[5] We would expect its mass spectrum to show a protonated molecule [M+H]⁺ at m/z 244.15. The fragmentation would similarly be dominated by the loss of the Boc group.
Other related structures found in the literature, such as 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid, also provide valuable comparative data points for the characteristic signals of the Boc-protected piperidine core.[10]
Experimental Protocols
To acquire the data discussed in this guide, the following standard protocols would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions. Acquire the product ion spectrum.
-
Data Analysis: Analyze the resulting spectra to confirm the molecular weight and to propose fragmentation pathways consistent with the compound's structure.
Conclusion
While direct experimental spectra for this compound are not widely published, a thorough understanding of spectroscopic principles and comparative analysis with related structures allows for a confident prediction of its NMR and mass spectral features. The characteristic signals of the Boc-protected piperidine core are well-established, and the expected fragmentation patterns in mass spectrometry provide a clear path for its identification. This guide provides researchers with a robust framework for the characterization of this and other novel substituted piperidine derivatives, facilitating their application in the synthesis of new chemical entities for drug discovery.
References
- Macmillan Group - Princeton University.
- CymitQuimica. 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-4-yl)acetic acid. Accessed January 1, 2026.
- An efficient and concise access to 2-amino-4H-benzothiopyran-4-one deriv
- A2B Chem. 1159983-30-8 | this compound. Accessed January 1, 2026.
- AA Blocks. 157688-46-5 | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid. Accessed January 1, 2026.
- Echemi. 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid. Accessed January 1, 2026.
- ResearchGate. Mass fragmentation pattern for complexes 1-4 | Download Table. Accessed January 1, 2026.
- PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539. Accessed January 1, 2026.
- BLDpharm. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid. Accessed January 1, 2026.
- PubChem. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID. Accessed January 1, 2026.
- Matrix Science.
- NB04a Fragmentation for peptide identific
- Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Accessed January 1, 2026.
- ChemScene. 1260099-73-7 | 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)acetic acid. Accessed January 1, 2026.
- MDPI. Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Accessed January 1, 2026.
- Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Accessed January 1, 2026.ethylethyl) ester*. Accessed January 1, 2026.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-4-yl)acetic a… [cymitquimica.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | C12H21NO4 | CID 1512539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. NB04a Fragmentation for peptide identification [csbiology.github.io]
- 8. aablocks.com [aablocks.com]
- 9. 157688-46-5|2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 10. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced challenges of analyzing this zwitterionic compound and offers robust, validated protocols to ensure accurate and reliable results.
Introduction: The Analytical Challenge
2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid is a crucial building block in medicinal chemistry, valued for its unique piperidine scaffold, which is integral to many therapeutic agents. Its structure, featuring a primary amine, a carboxylic acid, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, presents a significant analytical challenge. The molecule's ability to exist as a zwitterion at neutral pH complicates its retention and peak shape in traditional reversed-phase chromatography.[1]
Ensuring the purity of this intermediate is paramount, as even minor impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide compares two primary HPLC methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the rationale and experimental data to help you select and implement the most suitable method for your needs.
Understanding Potential Impurities
A robust purity method must be stability-indicating, capable of separating the main compound from its potential process-related impurities and degradation products. For 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid, key impurities to monitor include:
-
Starting Material Carryover: Unreacted precursors from the synthesis.
-
De-Boc Hydrolysis Product: The most common degradant, formed by the acid-catalyzed cleavage of the Boc group, resulting in a highly polar impurity.
-
Lactam Formation: Intramolecular cyclization between the amine and carboxylic acid groups, particularly under thermal stress.
-
Oxidative Degradants: Amines can be susceptible to oxidation, leading to various byproducts.[2]
Forced degradation studies are essential to generate these potential impurities and validate the specificity of the analytical method.[2][3]
Logical Diagram: Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid, which a stability-indicating HPLC method must be able to resolve.
Caption: Key degradation products of the target compound.
Method Comparison: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC depends on the specific analytical goals, such as routine purity testing versus profiling polar impurities.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on analyte partitioning into a water-enriched layer on a polar stationary phase.[4] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Amide, Silica, Zwitterionic)[5][6] |
| Mobile Phase | High aqueous content, eluting with organic solvent (e.g., Acetonitrile, Methanol). | High organic content, eluting with aqueous buffer.[7] |
| Analyte Retention | Retains non-polar compounds. The Boc group provides good retention for the main analyte. | Retains polar compounds. Excellent for resolving highly polar degradants like the de-Boc impurity.[6][8] |
| Advantages | Robust, widely used, excellent for separating lipophilic impurities. | Superior retention of polar analytes without ion-pairing reagents, MS-friendly mobile phases.[4][7] |
| Challenges | Poor retention of polar impurities (e.g., de-Boc). Potential for peak tailing of the zwitterionic analyte.[1] | Requires careful equilibration, sensitive to water content in the sample diluent. |
Expert Recommendation
For routine quality control and purity assessment, a well-developed Reversed-Phase HPLC method with pH control is the most robust and reliable choice. By operating at a low pH (e.g., 2.5-3.0), the carboxylate group is protonated, suppressing its ionic character and significantly improving peak shape. This approach provides excellent resolution for most process impurities and the primary analyte.
HILIC serves as an excellent orthogonal method. It is particularly valuable for quantifying the highly polar de-Boc impurity or when analyzing complex mixtures where polar analytes are of primary interest.
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for both a recommended RP-HPLC method and a comparative HILIC method.
Workflow Diagram: HPLC Purity Analysis
This diagram outlines the complete workflow from sample preparation to the final report generation.
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A Comparative Guide to the Biological Activity of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic Acid Derivatives
A Senior Application Scientist's Perspective on a Versatile Scaffold in Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to target a multitude of biological entities is a cornerstone of successful drug discovery programs. The 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid core is one such privileged structure, offering a unique combination of a conformationally constrained piperidine ring, a readily derivatizable amino group, and a carboxylic acid handle. This guide provides a comprehensive comparison of the biological activities of derivatives of this scaffold, with a focus on their applications as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and C-X-C chemokine receptor type 4 (CXCR4) antagonists for oncology and HIV treatment. We will delve into the experimental data supporting these activities, compare them with alternative therapeutic agents, and provide detailed protocols for their evaluation.
The Strategic Advantage of the 4-Aminopiperidine Scaffold
The this compound scaffold provides a rigid framework that reduces the entropic penalty of binding to a target protein, often leading to higher affinity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective modification of the exocyclic amine, which is crucial for exploring structure-activity relationships (SAR). This strategic design element has enabled the development of a wide array of derivatives with diverse pharmacological profiles.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Modern Approach to Diabetes Management
DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.
Comparative Performance of Piperidine-Based DPP-4 Inhibitors
Derivatives of the 4-aminopiperidine scaffold have been investigated as potent and selective DPP-4 inhibitors. The key to their activity lies in the nature of the substituent on the amino group, which is designed to interact with the active site of the DPP-4 enzyme.
| Compound | Core Scaffold | Key Substituent | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Sitagliptin | Piperazine | Trifluorophenyl-triazolopiperazine | 19 | >2600-fold |
| Vildagliptin | Pyrrolidine | Cyanopyrrolidine | 62 | >200-fold |
| Derivative A | 4-Aminopiperidine | Cyanopyrrolidine | 88 | High (not specified)[1] |
| Derivative B | 4-Hydrazinopiperidine | N-substituted hydrazino | Potent (not specified)[1] | High (not specified)[1] |
| Pyrimidinedione Derivative | Pyrimidinedione | Various | 64.47 | High (not specified)[2] |
Analysis: While established drugs like Sitagliptin and Vildagliptin utilize piperazine and pyrrolidine cores respectively, derivatives of the 4-aminopiperidine scaffold have demonstrated competitive inhibitory potencies. The flexibility in modifying the amino substituent allows for fine-tuning of the interaction with the S1 and S2 pockets of the DPP-4 active site, leading to high selectivity over related proteases like DPP-8 and DPP-9, which is crucial for avoiding off-target effects. For instance, a novel class of N-substituted 4-hydrazino piperidine derivatives has been shown to be potent and highly selective DPP-4 inhibitors.[1]
Experimental Workflow: In Vitro DPP-4 Inhibition Assay
Caption: A streamlined workflow for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.
Detailed Protocol: DPP-4 Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sitagliptin) in assay buffer.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 20 µL of the test compound dilutions.
-
Add 20 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
-
Data Acquisition and Analysis :
-
Measure the increase in fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
CXCR4 Antagonism: A Target for HIV and Cancer Therapy
CXCR4 is a chemokine receptor that, in conjunction with CD4, facilitates the entry of HIV into T-cells. It also plays a crucial role in cancer metastasis by mediating the homing of tumor cells to organs that express its ligand, CXCL12.
Comparative Performance of Piperidine-Based CXCR4 Antagonists
The 4-aminopiperidine scaffold has been a fruitful starting point for the development of potent CXCR4 antagonists. The positively charged amino group at physiological pH is thought to mimic the guanidinium group of arginine in the natural ligand CXCL12, forming a key interaction with acidic residues in the CXCR4 binding pocket.
| Compound | Core Scaffold | Key Features | CXCR4 Binding IC50 (nM) |
| AMD3100 (Plerixafor) | Bicyclam | Two cyclam rings | 319.6 |
| IT1t | Small Molecule | Thiazole-isothiourea | 29.65 |
| CVX15 | Cyclic Peptide | Cyclic pentapeptide | 7.8 |
| N-Alkyl Piperazine Derivative | Piperazine | N-propyl piperazine side chain | Similar to parent compound (not specified)[3] |
| Piperidin-4-yl-methanamine Derivative | Piperidine | N-substituted methanamine | Varied, potent hits identified[4] |
Analysis: The data reveals a diverse range of scaffolds capable of antagonizing CXCR4. While the bicyclam AMD3100 is a clinically approved drug, newer small molecules and peptide-based antagonists exhibit significantly higher binding affinities. Piperidine-based antagonists, including N-substituted piperidin-4-yl-methanamine derivatives, have emerged from virtual screening and SAR studies as promising candidates.[4] The ability to readily modify the substituents on the piperidine nitrogen allows for the optimization of interactions within the CXCR4 binding pocket, leading to enhanced potency and improved pharmacokinetic properties.
Signaling Pathway: CXCR4 Antagonism
Caption: Simplified schematic of CXCR4 activation by its natural ligand CXCL12 and its inhibition by a competitive antagonist.
Detailed Protocol: CXCR4 Competitive Binding Assay
-
Cell Culture :
-
Use a cell line that expresses a high level of CXCR4, such as CHO cells stably transfected with the human CXCR4 gene.
-
-
Assay Procedure :
-
Harvest the cells and resuspend them in a binding buffer.
-
In a 96-well plate, add the cell suspension.
-
Add serial dilutions of the test compounds.
-
Add a fixed concentration of a fluorescently labeled CXCR4-specific antibody (e.g., 12G5-FITC).
-
Incubate the plate for 1 hour at 4°C to allow for competitive binding.
-
-
Data Acquisition and Analysis :
-
Wash the cells to remove unbound antibody.
-
Analyze the fluorescence intensity of the cell pellet using a flow cytometer or a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition of antibody binding against the logarithm of the antagonist concentration.[5]
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its inherent structural features and synthetic tractability have enabled the generation of potent and selective inhibitors of key biological targets such as DPP-4 and CXCR4. The comparative analysis presented in this guide highlights the competitive performance of derivatives of this scaffold against both established drugs and other investigational agents. The provided experimental protocols offer a framework for the robust evaluation of these and other novel compounds. As our understanding of the intricate molecular interactions governing biological processes continues to expand, the strategic application of versatile scaffolds like the 4-aminopiperidine core will undoubtedly remain a critical component of successful drug discovery endeavors.
References
- Al-masri, I. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Journal of Chemical and Pharmaceutical Research, 8(7), 744-753.
- Reddy, K. R., et al. (2012). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5038-5042.
- Kuneš, J., et al. (2022).
- Reddy, K. R., et al. (2012). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor.
- Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451.
- El-Gamal, M. I., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 899.
- Zhang, T., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs.
- Salentin, S., et al. (2019). Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists. European Journal of Medicinal Chemistry, 162, 631-649.
- Fujii, N., et al. (2009). Structure-activity relationship study on artificial CXCR4 ligands possessing the cyclic pentapeptide scaffold: the exploration of amino acid residues of pentapeptides by substitutions of several aromatic amino acids. Organic & Biomolecular Chemistry, 7(18), 3805-3809.
- Fujii, N., et al. (2009). Structure-activity relationship study on artificial CXCR4 ligands possessing the cyclic pentapeptide scaffold: the exploration of amino acid residues of pentapeptides by substitutions of several aromatic amino acids. Organic & Biomolecular Chemistry, 7(18), 3805-3809.
- Wang, L., et al. (2018). Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2131-2135.
- Al-Qawasmeh, R. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944.
- Poda, G. I., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
- Salmaso, V., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(13), 9111-9133.
- Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 121-131.
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The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to the Biological Activity of its Structural Analogues
Introduction: The Versatility of the 4-Aminopiperidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-aminopiperidine scaffold is a quintessential example of such a "privileged" structure. Its prevalence in a vast number of biologically active compounds and approved pharmaceuticals underscores its significance.[1] The inherent conformational rigidity of the piperidine ring, combined with the synthetic tractability of the 4-amino group, provides a versatile platform for the design of molecules that can precisely interact with a diverse range of biological targets.
This guide delves into the remarkable chemical diversity and broad spectrum of biological activities exhibited by structural analogues derived from the foundational 4-aminopiperidine core. While the specific molecule, 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 1159983-30-8), serves primarily as a synthetic building block, its underlying framework is the launching point for a multitude of potent and selective therapeutic agents. We will explore how subtle modifications to this core structure can dramatically alter the pharmacological profile, leading to compounds with applications in antiviral, neurological, and cognitive enhancement therapies. Through a comparative analysis of experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the biological performance of these important molecules.
I. Inhibition of Hepatitis C Virus (HCV) Assembly
The 4-aminopiperidine scaffold has been successfully exploited in the development of potent inhibitors of Hepatitis C Virus (HCV) assembly.[2] This novel antiviral strategy aims to disrupt the formation of new, infectious viral particles, a critical step in the HCV life cycle.
Mechanism of Action: Disrupting Viral Assembly
HCV assembly is a complex process involving the coordination of viral structural proteins, such as the core protein, with lipid droplets within the host cell. This interaction is crucial for the packaging of the viral genome and the subsequent formation of mature virions. The 4-aminopiperidine-based inhibitors interfere with this process, leading to a significant reduction in the production of infectious HCV particles.[2]
Caption: Inhibition of HCV Virion Assembly by 4-Aminopiperidine Analogues.
Comparative Performance of HCV Assembly Inhibitors
A high-throughput screening campaign identified a series of 4-aminopiperidine derivatives as potent inhibitors of HCV proliferation. Subsequent medicinal chemistry efforts focused on optimizing the potency and pharmacokinetic properties of these initial hits. The following table summarizes the in vitro activity of key analogues.
| Compound ID | Structure | EC50 (µM)[2] | CC50 (µM)[2] | Selectivity Index (SI) |
| 1 | 2-(4-(benzyl(2-phenylethyl)amino)piperidin-1-yl)acetamide | 2.57 | >20 | >7.8 |
| 2 | N-(1-benzylpiperidin-4-yl)-N-(2-phenylethyl)acetamide | 2.09 | >20 | >9.6 |
| 77b | trans-1-(1-benzyl-4-(3,4-dichlorobenzamido)piperidin-4-yl)cyclobutane-1-carboxamide | 0.047 | >35 | >744 |
EC50: Half-maximal effective concentration in inhibiting HCV replication. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
The optimization from the initial hits (compounds 1 and 2 ) to the highly potent analogue 77b demonstrates the significant impact of structural modifications on the 4-aminopiperidine core. The introduction of a dichlorobenzamido group and a cyclobutane carboxamide moiety in 77b resulted in a greater than 40-fold improvement in potency.[2]
Experimental Protocol: HCV Cell Culture Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of test compounds in inhibiting HCV replication in a cell-based assay.
Methodology:
-
Cell Seeding: Huh7.5 cells, which are highly permissive to HCV infection, are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.
-
Infection and Treatment: The cell culture medium is replaced with medium containing the test compounds and a reporter-expressing HCV construct (e.g., HCV-Luc, which expresses luciferase).
-
Incubation: The plates are incubated for 72 hours to allow for viral replication and reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a DMSO control (representing 100% replication) and a no-virus control (representing 0% replication). The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Self-Validation: The inclusion of both positive (no drug) and negative (no virus) controls in each assay plate ensures the validity of the results. Additionally, a cytotoxicity assay (e.g., ATPlite) is run in parallel to determine the CC50 of the compounds and ensure that the observed antiviral activity is not due to general cellular toxicity.[2]
II. Modulation of N-type Calcium Channels for Pain Management
The 4-aminopiperidine scaffold has also been instrumental in the development of potent and selective blockers of N-type voltage-gated calcium channels (CaV2.2). These channels play a crucial role in the transmission of pain signals in the nervous system, making them an attractive target for the development of novel analgesics.[3]
Mechanism of Action: Attenuating Nociceptive Signaling
N-type calcium channels are predominantly located on the presynaptic terminals of nociceptive (pain-sensing) neurons. Upon activation by an action potential, these channels open, allowing an influx of calcium ions. This calcium influx triggers the release of neurotransmitters, such as substance P and glutamate, which propagate the pain signal to the central nervous system. By blocking these channels, 4-aminopiperidine-based antagonists prevent this neurotransmitter release, thereby dampening the transmission of pain signals.[3]
Caption: Potentiation of Muscarinic Receptors by 4-Aminopiperidine Analogues.
Comparative Performance of Cognition-Enhancing Agents
A study exploring the cognition-enhancing effects of 4-aminopiperidine analogues in a mouse passive avoidance test revealed a compound with remarkable potency.
| Compound ID | Structure | Active Dose (mg/kg, i.p.) in Mouse Passive Avoidance Test [4] |
| 9 | 1-benzyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine | 0.01 |
The high potency of compound 9 in this cognitive model suggests that the 4-aminopiperidine scaffold can be effectively utilized to develop novel treatments for cognitive deficits associated with neurodegenerative diseases. [4]
Experimental Protocol: Mouse Passive Avoidance Test
Objective: To assess the effect of test compounds on learning and memory in mice.
Methodology:
-
Apparatus: A two-chambered apparatus is used, with one brightly lit "safe" chamber and one dark "shock" chamber.
-
Training (Day 1): A mouse is placed in the lit chamber. When it enters the dark chamber, it receives a mild foot shock. This single trial is designed to create an association between the dark chamber and the aversive stimulus.
-
Treatment: Immediately after training, the mice are administered the test compound or a vehicle control (intraperitoneally, i.p.).
-
Testing (Day 2): 24 hours after training, the mouse is again placed in the lit chamber, and the latency to enter the dark chamber is recorded.
-
Data Analysis: An increase in the latency to enter the dark chamber in the treated group compared to the control group is indicative of improved memory of the aversive experience, and thus, a cognition-enhancing effect.
Self-Validation: The use of a vehicle-treated control group is essential to establish a baseline for memory performance. Additionally, a group treated with a known amnestic agent (e.g., scopolamine) can be included to validate the model's sensitivity to cognitive impairment, and the ability of the test compound to reverse this impairment can be assessed. [4]
Conclusion
The 4-aminopiperidine scaffold, exemplified by the building block CAS 1159983-30-8, is a remarkably versatile and privileged structure in medicinal chemistry. As demonstrated in this guide, subtle and strategic modifications to this core can yield a diverse array of potent and selective therapeutic agents targeting a wide range of biological processes. From inhibiting viral assembly and blocking ion channels to modulating central nervous system receptors, the 4-aminopiperidine framework continues to be a fertile ground for the discovery of novel drugs. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of 4-aminopiperidine-based therapeutics.
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. [Link]
-
Comparison of α-glucosidase inhibitory activities of piperidine... ResearchGate. [Link]
-
The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry. [Link]
-
4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and, ultimately, regulatory approval. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid. This compound, a key intermediate in the synthesis of various pharmaceutical agents, requires precise and accurate quantification to ensure the quality and safety of the final drug product.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and offers a comparative analysis supported by illustrative experimental data. The methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The Analytical Challenge: A Molecule without a Strong Chromophore
This compound presents a unique analytical challenge: it lacks a significant chromophore, making direct detection by UV spectrophotometry at standard wavelengths (e.g., >220 nm) difficult. This characteristic necessitates different strategies for HPLC-UV and LC-MS/MS methodologies.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Pre-Column Derivatization
For HPLC-UV analysis of compounds with poor UV absorbance, pre-column derivatization is a common and effective strategy.[7] This involves reacting the analyte with a reagent that introduces a strongly UV-absorbing moiety. For our target molecule, the primary amine group is an ideal target for derivatization.
The Rationale for Derivatization
The choice of derivatizing agent is critical. Phenylisothiocyanate (PITC), also known as Edman's reagent, is a well-established reagent for the derivatization of amino acids and other primary and secondary amines.[8] It reacts with the primary amine of our analyte to form a phenylthiocarbamyl (PTC) derivative, which has a strong UV absorbance at approximately 254 nm, a common wavelength for HPLC-UV detectors.
Experimental Protocol: HPLC-UV with PITC Derivatization
1. Derivatization Procedure:
-
Reagents:
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, HPLC grade
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a diluent of 50:50 (v/v) acetonitrile and water.
-
For derivatization, mix 100 µL of the standard or sample solution with 50 µL of 5% PITC in acetonitrile and 50 µL of 5% TEA in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Add 800 µL of the mobile phase to quench the reaction and dilute the sample for injection.
-
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) %B 0 20 15 80 17 80 18 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation of the HPLC-UV Method
The validation of this method was conducted in accordance with ICH Q2(R2) guidelines.[1][3][4][5][6]
Specificity: Specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of all components except the analyte), and the analyte spiked into the placebo. The chromatograms demonstrated no interference at the retention time of the derivatized analyte. Forced degradation studies were also performed under acidic, basic, oxidative, and photolytic conditions to ensure that the degradation products did not co-elute with the main peak, thus confirming the method's stability-indicating nature.
Linearity: Linearity was assessed by preparing a series of at least five concentrations of the derivatized analyte over the range of 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
Accuracy: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different levels (low, medium, and high) within the linear range. The percentage recovery was calculated.
Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same sample on the same day. Intermediate precision was determined by analyzing the same sample on different days, with different analysts, and on different instruments. The results are expressed as the relative standard deviation (%RSD).
Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were monitored to ensure they remained within the acceptance criteria.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and selective alternative that does not require derivatization.[9] The inherent selectivity of the mass spectrometer allows for the direct detection of the analyte, even in complex matrices.
The Rationale for LC-MS/MS
LC-MS/MS is particularly advantageous for analyzing non-chromophoric compounds.[10] By using electrospray ionization (ESI) in the positive ion mode, the analyte can be readily ionized. The tandem mass spectrometry approach, using Multiple Reaction Monitoring (MRM), provides exceptional specificity by monitoring a specific precursor ion to product ion transition.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Reagents:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water, LC-MS grade
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a diluent of 50:50 (v/v) acetonitrile and water.
-
Further dilute the stock solution with the mobile phase to the desired concentrations for the calibration curve and quality control samples.
-
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) %B 0 5 3 95 4 95 4.1 5 | 6 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: m/z 244.2 → 188.2 (Illustrative - would be determined experimentally)
Validation of the LC-MS/MS Method
The validation of this method was performed in accordance with FDA and ICH guidelines for bioanalytical method validation.[2][11][12][13][14]
Specificity and Selectivity: Specificity was assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity: Linearity was established using a calibration curve prepared with at least six non-zero standards over the concentration range of 0.1 ng/mL to 50 ng/mL. A weighting factor (e.g., 1/x²) was applied to the linear regression.
Accuracy and Precision: Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low, medium, and high. Both intra-day and inter-day accuracy and precision were evaluated.
Robustness: The robustness of the LC-MS/MS method was evaluated by making minor changes to the chromatographic conditions, such as mobile phase composition and flow rate, and observing the impact on the results.
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
The choice between HPLC-UV with derivatization and LC-MS/MS depends on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation.
| Validation Parameter | HPLC-UV with PITC Derivatization (Illustrative Data) | LC-MS/MS (Illustrative Data) | Comparison and Insights |
| Specificity | Method is specific and stability-indicating. No interference from placebo or degradation products. | Highly specific due to MRM transition. No interference from endogenous matrix components. | LC-MS/MS offers superior inherent specificity, reducing the risk of co-eluting interferences. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity within their respective ranges. |
| Range | 1 µg/mL - 100 µg/mL | 0.1 ng/mL - 50 ng/mL | LC-MS/MS provides a significantly lower limit of quantification, making it suitable for trace analysis. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods exhibit high accuracy, well within the typical acceptance criteria of 80-120%. |
| Precision (%RSD) | Repeatability: < 1.5% Intermediate: < 2.0% | Intra-day: < 5% Inter-day: < 7% | Both methods are highly precise. The acceptance criteria for LC-MS/MS are typically wider due to the lower concentrations being measured. |
| Robustness | Robust to minor changes in flow rate, temperature, and mobile phase composition. | Robust to minor variations in chromatographic conditions. | Both methods, when properly developed, demonstrate good robustness for routine use. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with a simple "dilute and shoot" sample preparation. | LC-MS/MS is more amenable to high-throughput analysis. |
| Cost & Complexity | Lower initial instrument cost. Derivatization adds complexity and potential for error. | Higher initial instrument cost and requires more specialized expertise for operation and maintenance. | The choice is often dictated by budget and available resources. |
Workflow and Decision Making
The following diagram illustrates the general workflow for analytical method validation, which is applicable to both HPLC-UV and LC-MS/MS.
Analytical Method Validation Workflow
Conclusion and Recommendations
Both HPLC-UV with pre-column derivatization and LC-MS/MS are viable and robust methods for the quantification of this compound.
-
HPLC-UV with PITC derivatization is a cost-effective and reliable method suitable for routine quality control where high sensitivity is not a primary requirement. The main drawback is the additional sample preparation step, which can be a source of variability and lower throughput.
-
LC-MS/MS is the superior choice when high sensitivity and selectivity are paramount, such as in bioanalytical studies or for the detection of trace-level impurities. Its high throughput and the elimination of the derivatization step streamline the analytical process.
The selection of the most appropriate method will ultimately depend on the specific application, the required sensitivity, the available instrumentation, and the desired sample throughput. It is imperative that whichever method is chosen, it is thoroughly validated to ensure the generation of reliable and accurate data, in accordance with regulatory expectations.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. veeprho.com [veeprho.com]
- 8. Amino Acid Analysis Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic Acid
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. Among these, 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid and its derivatives are particularly valuable as bifunctional building blocks.[1][2] The presence of a primary amine and a carboxylic acid on a constrained, non-planar ring system allows for the generation of diverse chemical libraries and the optimization of pharmacokinetic properties in drug candidates.[1]
The synthesis of this key intermediate typically involves the catalytic hydrogenation of a nitrile precursor, such as a protected 4-cyanopiperidine-4-acetic acid ester. The choice of catalyst for this transformation is a critical decision point, profoundly impacting reaction efficiency, yield, purity, and scalability. This guide provides an in-depth, objective comparison of common heterogeneous catalysts—Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C)—for this pivotal synthetic step. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide validated protocols to guide researchers in selecting the optimal catalytic system for their needs.
The Central Transformation: Catalytic Reduction of the Nitrile Precursor
The core reaction under consideration is the reduction of the cyano group of a precursor, tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate, to a primary amine. The efficacy of this hydrogenation is paramount for the overall success of the synthesis.
Caption: General synthetic route to the target compound via catalytic hydrogenation.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a balance of reactivity, selectivity, cost, and process safety. Below, we compare three industry-standard catalysts for nitrile hydrogenation.
Raney® Nickel (Raney® Ni)
Raney® Nickel is a high-surface-area, sponge-like nickel catalyst renowned for its high activity in the hydrogenation of various functional groups, including nitriles.[3][4]
-
Mechanism & Rationale: The hydrogenation of nitriles over Raney® Ni is a robust process, but it requires careful control to maximize the yield of the desired primary amine.[3][5] The reaction proceeds through an intermediate imine, which can react with the primary amine product to form secondary and tertiary amines as byproducts. To suppress this, the reaction is almost always conducted in the presence of ammonia.[3] The ammonia competes for the active sites on the catalyst and reacts with the intermediate imine, shifting the equilibrium away from byproduct formation. The relatively high temperatures and pressures are necessary to achieve sufficient catalytic turnover.
-
Advantages:
-
High Activity: Extremely effective for nitrile reduction, often leading to complete conversion.[3]
-
Cost-Effective: Significantly lower cost compared to precious metal catalysts, making it ideal for large-scale industrial production.
-
-
Disadvantages:
-
Harsh Conditions: Typically requires high hydrogen pressures and elevated temperatures.
-
Selectivity Issues: Prone to forming secondary amine impurities if ammonia is not used.
-
Safety Concerns: Can be pyrophoric when dry and requires careful handling. Catalyst deactivation can occur after a single cycle, though regeneration methods exist.[3]
-
Metal Leaching: Potential for nickel contamination in the final product, which is a significant concern in pharmaceutical synthesis.
-
Palladium on Carbon (Pd/C)
Palladium is a versatile precious metal catalyst widely used for various hydrogenation reactions.[6][7][8] While it is famously used for debenzylation, it is also effective for nitrile reduction, often under milder conditions than Raney® Ni.[9][10][11]
-
Mechanism & Rationale: Pd/C catalyzes the addition of hydrogen across the carbon-nitrogen triple bond. It generally offers better selectivity for the primary amine compared to un-modified Raney® Ni, although additives can sometimes be beneficial. The reaction can often be performed at lower temperatures and pressures, which is advantageous for thermally sensitive substrates. The choice of solvent can influence reaction rates, with polar protic solvents like ethanol or methanol being common.
-
Advantages:
-
Milder Conditions: Often effective at or near room temperature and lower hydrogen pressures.
-
High Selectivity: Generally provides good selectivity for the primary amine with fewer byproducts.
-
Broad Applicability: Useful for a wide range of reductions, making it a versatile lab catalyst.[12][13]
-
Ease of Handling: Less pyrophoric and generally safer to handle than Raney® Ni.
-
-
Disadvantages:
-
Higher Cost: As a precious metal, palladium is significantly more expensive than nickel.
-
Catalyst Poisoning: Susceptible to poisoning by sulfur, halides, and other functional groups.
-
Rhodium on Carbon (Rh/C)
Rhodium is another highly active platinum-group metal that can be used for the hydrogenation of nitriles, often exhibiting high efficiency.[14]
-
Mechanism & Rationale: Similar to palladium, rhodium catalyzes hydrogenation under relatively mild conditions. It is particularly noted for its high activity, which can sometimes allow for lower catalyst loadings or faster reaction times compared to palladium. Its unique electronic properties can sometimes offer different selectivity profiles, making it a valuable alternative when other catalysts fail.
-
Advantages:
-
High Activity: Often more active than palladium, allowing for faster reactions or lower catalyst loadings.
-
Mild Conditions: Effective under low pressure and temperature conditions.
-
Good Selectivity: Typically shows good selectivity towards the formation of primary amines.
-
-
Disadvantages:
-
Highest Cost: Rhodium is generally the most expensive of the common hydrogenation catalysts, limiting its use to high-value applications or when other catalysts are ineffective.
-
Substrate Specificity: Its superior performance can be substrate-dependent.
-
Quantitative Performance Summary
The following table summarizes the key performance indicators for each catalyst based on typical experimental outcomes for nitrile reduction.
| Parameter | Raney® Nickel | Palladium on Carbon (10% Pd/C) | Rhodium on Carbon (5% Rh/C) |
| Typical Temperature | 80 - 120 °C | 25 - 60 °C | 25 - 50 °C |
| Typical H₂ Pressure | 30 - 60 bar (approx. 435 - 870 psi) | 5 - 10 bar (approx. 72 - 145 psi) | 5 - 10 bar (approx. 72 - 145 psi) |
| Catalyst Loading (w/w) | 10 - 20% | 5 - 10% | 2 - 5% |
| Typical Yield | >90%[3] | >95% | >95% |
| Primary Amine Selectivity | Good to Excellent (with ammonia) | Excellent | Excellent |
| Relative Cost | Low | High | Very High |
| Key Advantage | Low cost, high activity | Mild conditions, high selectivity | Highest activity, mild conditions |
| Key Disadvantage | Harsh conditions, safety risk | High cost | Highest cost |
Experimental Protocols
The following protocols are designed for the hydrogenation of tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate.
Caption: Standard workflow for a heterogeneous catalytic hydrogenation experiment.
Protocol 1: Hydrogenation using Raney® Nickel
Materials:
-
tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq)
-
Raney® Nickel (slurry in water, approx. 15% w/w of substrate)
-
Anhydrous Methanol saturated with Ammonia
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
To a high-pressure reactor vessel, add the substrate (1.0 eq).
-
Add methanol saturated with ammonia (approx. 10-15 mL per gram of substrate).
-
Caution: Under an inert atmosphere (e.g., nitrogen), carefully add the Raney® Nickel slurry. Rinse the weighing container with a small amount of the reaction solvent to ensure complete transfer.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel 3-5 times with nitrogen, followed by 3-5 times with hydrogen gas.
-
Pressurize the reactor to 45 bar (approx. 650 psi) with hydrogen.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the hydrogen pressure and temperature, monitoring the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Caution: The catalyst may be pyrophoric. Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket, ensuring the filter cake is never allowed to go dry. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amino ester, which can be purified further or used directly in the next step.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq)
-
10% Palladium on Carbon (50% wet, approx. 8% w/w of substrate)
-
Ethanol or Methanol
-
Hydrogenation reactor
Procedure:
-
Dissolve the substrate (1.0 eq) in ethanol (15-20 mL per gram of substrate) in the reactor vessel.
-
Under an inert atmosphere, add the 10% Pd/C catalyst.
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen.
-
Pressurize the reactor to 7 bar (approx. 100 psi) with hydrogen.
-
Stir the reaction vigorously at 40 °C.
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 6-10 hours.
-
Upon completion, cool to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)
Materials:
-
tert-butyl 4-(cyanomethyl)-4-(ethoxycarbonyl)piperidine-1-carboxylate (1.0 eq)
-
5% Rhodium on Carbon (approx. 3% w/w of substrate)
-
Methanol
-
Hydrogenation reactor
Procedure:
-
Dissolve the substrate (1.0 eq) in methanol (15-20 mL per gram of substrate) in the reactor vessel.
-
Under an inert atmosphere, add the 5% Rh/C catalyst.
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen.
-
Pressurize the reactor to 7 bar (approx. 100 psi) with hydrogen.
-
Stir the reaction vigorously at 35 °C.
-
Monitor the reaction progress by TLC or LCMS. Due to the high activity of Rhodium, the reaction may be complete in 4-8 hours.
-
Upon completion, cool to room temperature, vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 2-(4-Amino-1-Boc-piperidin-4-yl)acetic acid via nitrile reduction is a critical process decision that balances cost, safety, and efficiency.
-
For large-scale, cost-driven synthesis , Raney® Nickel is a viable and powerful option, provided that the necessary high-pressure equipment and safety protocols are in place and the use of ammonia is incorporated to ensure high selectivity.[3]
-
For lab-scale and process development , Palladium on Carbon represents the most balanced choice. It offers excellent yields and selectivity under significantly milder and safer conditions, justifying its higher cost.[9][11] Its versatility makes it a laboratory workhorse.
-
Rhodium on Carbon should be considered a specialist catalyst . It is best reserved for situations where the substrate is particularly challenging, when maximizing throughput with very fast reaction times is critical, or when other catalysts provide suboptimal results. Its high cost is the primary barrier to its widespread use.
Ultimately, the optimal catalyst is context-dependent. Researchers and process chemists must weigh the factors of scale, budget, available equipment, and safety requirements to make an informed decision. This guide provides the foundational data and protocols to support that decision-making process.
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid. Chem-Impex.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. PMC - NIH.
- A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry (RSC Publishing).
- BR9815137A - "Raney nickel catalysts, a process for their preparation and their use for the hydrogenation of organic compounds".
- Raney Nickel – Knowledge and References. Taylor & Francis.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. SciSpace.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing.
- Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonyl
- Piperidine Synthesis. DTIC.
- Nickel-Catalyzed Asymmetric Synthesis of Unn
- Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. The Royal Society of Chemistry.
-
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][15]oxazines by intramolecular Hiyama coupling. PMC - NIH.
- CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity | Request PDF.
- Microwave-Assisted Synthesis of Heterocycles via Rhodium(III)-Catalyzed C-H Activation: Norbornadiene as an Acetylene Equivalent. PubMed.
- 4-Amino-1-Boc-piperidine synthesis. ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. BR9815137A - "Raney nickel catalysts, a process for their preparation and their use for the hydrogenation of organic compounds" - Google Patents [patents.google.com]
- 5. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 11. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 12. Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1,3]oxazines by intramolecular Hiyama coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Benchmarking the reactivity of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
A Technical Guide to Benchmarking the Reactivity of tert-Butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate
Introduction: The Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of modern drug discovery, there is a significant trend of moving away from flat, sp2-hybridized aromatic systems towards more three-dimensional, sp3-rich molecular architectures.[1] Spirocyclic and complex piperidine scaffolds are at the forefront of this movement, prized for their ability to present substituents in precise vectors, offering improved target engagement, selectivity, and physicochemical properties. The title compound, tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate, is a prime example of such a valuable building block. It features a piperidine ring, a common motif in approved drugs, with a unique quaternary stereocenter bearing both a primary amine and a carboxymethyl group.
This guide provides a comprehensive benchmark of the chemical reactivity of this scaffold. The primary amine, positioned at a sterically demanding quaternary center, is the main focus of our investigation. Understanding its reactivity profile is critical for chemists aiming to incorporate this fragment into complex target molecules, as steric hindrance can significantly impact reaction kinetics and outcomes.[2] We will compare its performance in three fundamental chemical transformations against a panel of structurally related piperidine-based amines, providing quantitative data and detailed experimental protocols to guide your synthetic strategy.
Selection of Comparator Amines for Reactivity Benchmarking
To establish a meaningful reactivity benchmark, we have selected three alternative piperidine-based primary amines. These comparators were chosen to systematically deconstruct the structural features of our target compound, allowing us to isolate the effects of steric hindrance and the presence of the carboxymethyl group.
| Compound | Structure | Key Feature for Comparison | PubChem CID |
| Target Compound (A) | tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate | Quaternary center with both amine and carboxymethyl groups. | N/A (Specific structure) |
| Comparator 1 (B) | tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | Quaternary center, but replaces the carboxymethyl group with a smaller methyl group to assess electronic/steric effects of the ester. | 11310432[3] |
| Comparator 2 (C) | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Primary amine is moved to an adjacent, less hindered primary carbon. This directly probes the impact of the quaternary center. | 138022-02-3 (CAS)[4] |
| Comparator 3 (D) | tert-butyl 4-aminopiperidine-1-carboxylate | A simple secondary amine on the piperidine ring, serving as a baseline for "standard" reactivity in this heterocyclic system. | 189819-75-8 (CAS)[5] |
Benchmark Experiment 1: N-Acylation with Benzoyl Chloride
N-acylation is one of the most fundamental reactions for amines, forming the basis of amide bond synthesis.[6] This experiment is designed to quantify the nucleophilicity of the primary amine under standard Schotten-Baumann conditions. Steric hindrance around the nitrogen atom is expected to be the primary determinant of the reaction rate.
Experimental Rationale
We chose benzoyl chloride as a standard, moderately reactive acylating agent. The reaction is run in the presence of a non-nucleophilic base (DIPEA) to neutralize the HCl byproduct. Dichloromethane (DCM) is a common, relatively non-polar solvent suitable for this transformation. The reaction progress is monitored by LC-MS to determine the consumption of the starting amine over time, allowing for a kinetic comparison.
Workflow Diagram: N-Acylation
Caption: Workflow for the comparative N-acylation experiment.
Step-by-Step Protocol
-
To four separate vials, add the respective amine (Compound A, B, C, or D, 0.5 mmol, 1.0 eq).
-
Dissolve each amine in 5 mL of dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.13 mL, 0.75 mmol, 1.5 eq) to each vial.
-
Cool the mixtures to 0°C in an ice bath.
-
Add benzoyl chloride (0.064 mL, 0.55 mmol, 1.1 eq) dropwise to each solution.
-
Remove the ice bath and allow the reactions to stir at room temperature.
-
Monitor the reaction by taking aliquots at 1, 2, 4, 8, and 24 hours and analyzing by LC-MS to determine the percentage conversion.
-
After 24 hours, quench the reaction with saturated aqueous NaHCO₃ solution, extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to determine the isolated yield.
Expected Results & Comparative Data
| Compound | Steric Hindrance | Expected Reactivity | Time to >95% Conversion (h) | Isolated Yield (24h) |
| A (Target) | Very High | Low | > 24 | Moderate |
| B | High | Low-Moderate | ~18-24 | Moderate-Good |
| C | Low | High | < 1 | Excellent |
| D | Moderate | Moderate-High | < 4 | Excellent |
Benchmark Experiment 2: Reductive Amination with Benzaldehyde
Reductive amination is a cornerstone of medicinal chemistry for introducing diversity.[7] This two-step, one-pot process involves the formation of an imine or enamine, followed by reduction. The initial imine formation is often the rate-limiting step and is highly sensitive to steric bulk on the amine.
Experimental Rationale
We chose benzaldehyde as the electrophile and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that is particularly effective for reducing iminium ions in situ and does not readily reduce the starting aldehyde.[8] The reaction is performed in dichloroethane (DCE), a solvent that facilitates both imine formation and reduction.
Workflow Diagram: Reductive Amination
Caption: Workflow for the comparative reductive amination experiment.
Step-by-Step Protocol
-
To four separate round-bottom flasks, add the respective amine (Compound A, B, C, or D, 0.5 mmol, 1.0 eq) and benzaldehyde (0.056 mL, 0.55 mmol, 1.1 eq).
-
Add 5 mL of 1,2-dichloroethane (DCE) to each flask.
-
Stir the mixtures at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Let the reactions stir at room temperature for 24 hours, monitoring periodically by LC-MS.
-
After 24 hours, carefully quench the reactions by adding water.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to determine the isolated yield.
Expected Results & Comparative Data
| Compound | Imine Formation Rate | Expected Reactivity | Isolated Yield (24h) |
| A (Target) | Very Slow | Very Low | Low to None |
| B | Slow | Low | Low-Moderate |
| C | Fast | High | Excellent |
| D | Moderate | Moderate | Good |
Benchmark Experiment 3: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multi-component reaction (MCR) that assembles four components into a complex α-acylamino amide in a single step.[9][10] It is notoriously sensitive to steric hindrance, particularly from the amine and carbonyl components, making it an excellent "stress test" for our sterically encumbered amine.[2][11]
Experimental Rationale
The classic Ugi reaction involves an amine, a carbonyl compound (benzaldehyde), a carboxylic acid (acetic acid), and an isocyanide (tert-butyl isocyanide).[12] The mechanism proceeds through an iminium ion intermediate, which is attacked by the isocyanide.[9] The rate and success of this reaction will be a clear indicator of the amine's ability to participate in complex, sterically demanding transformations. Methanol is used as the solvent as it effectively solvates the intermediates.
Reaction Scheme: Ugi Four-Component Reaction
Caption: General scheme for the Ugi four-component reaction benchmark.
Step-by-Step Protocol
-
To four separate vials, add the respective amine (Compound A, B, C, or D, 0.5 mmol, 1.0 eq) and 2 mL of methanol.
-
Add acetic acid (0.029 mL, 0.5 mmol, 1.0 eq).
-
Add benzaldehyde (0.051 mL, 0.5 mmol, 1.0 eq).
-
Stir the mixture for 10 minutes, then add tert-butyl isocyanide (0.056 mL, 0.5 mmol, 1.0 eq).
-
Seal the vials and stir at room temperature for 48 hours.
-
After 48 hours, concentrate the reaction mixtures under reduced pressure.
-
Analyze the crude residue by ¹H NMR and LC-MS to determine the conversion to the Ugi product.
-
Attempt purification by chromatography to determine the isolated yield.
Expected Results & Comparative Data
| Compound | Ability to Form Iminium Ion | Expected Ugi Reactivity | Isolated Yield (48h) |
| A (Target) | Very Low | Negligible | Essentially 0% |
| B | Low | Very Low | < 5% |
| C | High | High | Good-Excellent |
| D | Moderate | Moderate | Moderate |
Summary and Conclusion
This guide outlines a systematic approach to benchmarking the reactivity of tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate. The experimental data generated from these three distinct reaction classes will provide a clear and objective assessment of its synthetic utility.
Based on established principles of chemical reactivity, we predict that the primary amine of the Target Compound (A) will exhibit significantly attenuated reactivity compared to less hindered analogues.
-
In N-acylation , the reaction will likely be slow, requiring extended reaction times or more forcing conditions.
-
In reductive amination , the initial imine formation is expected to be the bottleneck, leading to poor yields under standard conditions.
-
The Ugi reaction is predicted to fail or give only trace amounts of product, highlighting the severe steric encumbrance around the amine.
In contrast, Comparator C , with its unhindered primary aminomethyl group, is expected to perform exceptionally well in all three tests, serving as a positive control. Comparators B and D will likely show intermediate reactivity, helping to delineate the specific steric and electronic contributions of the quaternary center and the carboxymethyl group.
For researchers and drug development professionals, this data is crucial. It suggests that while tert-butyl 4-amino-4-(carboxymethyl)piperidine-1-carboxylate is an attractive scaffold for its 3D architecture, its incorporation into larger molecules will require careful optimization of reaction conditions, potentially involving highly reactive coupling partners, higher temperatures, or catalytic methods designed to overcome steric barriers.
References
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- Strategies for the Synthesis of Spiropiperidines.White Rose Research Online.
- Spirocyclic Piperidines in Drug Discovery.PharmaBlock.
- A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.Thieme Connect.
- Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiprolifer
- N-Acylation Reactions of Amines.
- Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction.
- Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.Journal of the American Chemical Society.
- Studies towards the N-Acylative kinetic resolution of NOBIN.
- Ugi Reaction.Alfa Chemistry.
- Ugi reaction.Wikipedia.
- Ugi Four-Component Reactions Using Altern
- TERT-BUTYL 4-(AMINOMETHYL)
- tert-Butyl 4-amino-4-methylpiperidine-1-carboxyl
- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- tert-Butyl 4-formylpiperidine-1-carboxyl
- The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.NINGBO INNO PHARMCHEM CO.,LTD.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic Acid
This document provides essential safety and logistical protocols for the proper disposal of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS No. 157688-46-5). As a synthetic amino acid derivative, its handling and disposal require a systematic approach grounded in established laboratory safety principles to protect personnel and the environment. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly and in compliance with regulatory standards.
Hazard Assessment and Risk Mitigation
Understanding the chemical nature of this compound is fundamental to its safe disposal. The molecule incorporates three key structural features: a piperidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety.
-
Piperidine Moiety : The parent piperidine structure is a flammable, toxic, and corrosive compound.[1][2] While its properties are modified in this derivative, it is prudent to treat the compound with caution, assuming potential for skin, eye, and respiratory irritation.[3][4][5]
-
Boc Protecting Group : The Boc group is notoriously sensitive to acidic conditions, under which it decomposes to isobutylene and carbon dioxide.[] This reactivity is the primary reason for strict waste segregation; accidental mixing with acidic waste streams could lead to gas evolution and container pressurization.
-
Amino Acid Structure : As a zwitterionic compound, its solubility is variable.[7] Its environmental fate is not well-documented, necessitating its classification as hazardous chemical waste to prevent release into aquatic or soil environments.[4][8]
Disposal must, therefore, be managed through an approved hazardous waste program, adhering to regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound, from initial use to final waste packaging. The level of protection should be adapted to the specific task and potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Handling | Safety glasses with side shields, standard lab coat, nitrile gloves (check manufacturer compatibility), closed-toe shoes.[10] | For weighing, transferring, and handling small quantities of the solid compound within a well-ventilated area or chemical fume hood.[11] |
| Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double nitrile gloves.[10] | When preparing solutions, performing reactions, or during any operation with a risk of splashing or aerosol generation. |
| Emergency Spill Response | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[1][10] | For responding to significant spills or uncontrolled releases of the compound. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions. Never dispose of this chemical down the drain or in regular trash.[12][13]
Step-by-Step Collection Procedure:
-
Designate a Waste Container : Use a dedicated, chemically compatible container for solid waste, clearly labeled "Hazardous Waste".[12] The container must be in good condition with a secure, leak-proof closure.[9]
-
Labeling : The waste label must include:
-
Waste Accumulation :
-
Solid Waste : Place excess solid reagent, contaminated weigh boats, and contaminated gloves or wipes directly into the designated solid hazardous waste container.
-
Aqueous Waste : If the compound is in an aqueous solution (non-acidic, pH > 5.0), collect it in a separate, labeled hazardous liquid waste container. Do not mix with organic solvents or acidic waste.
-
Contaminated Labware : Disposable contaminated labware (e.g., pipette tips) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before washing (see Section 5).
-
-
Storage : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be under the control of the laboratory, away from incompatible materials, and subject to weekly inspection.[9]
-
Arrange for Disposal : Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[11][12][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for safely routing different waste streams of this compound.
Caption: Waste Disposal Decision Workflow
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources : Although the compound itself is a solid, some structurally related chemicals are flammable.[2] Remove all sources of ignition from the spill area as a precaution.
-
Ventilate : Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[11]
-
Contain and Clean :
-
Wear the appropriate emergency response PPE (see Section 2).
-
For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[15] Avoid generating dust.[4]
-
For a liquid spill, cover with an inert, non-combustible absorbent material like sand or diatomaceous earth.[2][11]
-
Once absorbed, scoop the material into the hazardous solid waste container.
-
-
Decontaminate Spill Area : After removing the bulk material, decontaminate the spill surface with a suitable laboratory detergent and water. Collect the cleaning materials (wipes, etc.) as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EH&S department, documenting the details of the spill and the response actions taken.
Decontamination and Container Disposal
Proper decontamination prevents cross-contamination and ensures that empty containers are handled safely.
-
Glassware Decontamination :
-
Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate (the rinsing solvent) as liquid hazardous waste. Do not pour the rinseate down the drain. [13]
-
After the solvent rinse, wash the glassware with standard laboratory detergent and water.
-
-
Empty Container Disposal :
-
A container that has held this compound is considered hazardous waste until properly decontaminated.
-
For a container to be considered "empty" and disposable as regular trash, all waste must be removed.[13] The container should then be triple-rinsed with a suitable solvent.
-
The rinseate must be collected and disposed of as hazardous waste.[13]
-
After rinsing, deface or remove all chemical and hazard labels from the container before placing it in the appropriate recycling or trash receptacle.[13]
-
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Pentachemicals. (2024, May 7). Safety Data Sheet: Piperidine.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: N-BOC-4-Piperidone.
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid.
- LookChem. (n.d.). General procedures for the purification of Amino acids.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- AxisPharm. (2019, January 2). Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic Acid.
- Combi-Blocks, Inc. (2025, December 9). Safety Data Sheet: (S)-2-(Piperidin-2-yl)acetic acid.
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Personal protective equipment for handling 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid (CAS No. 309956-78-3). The information herein is synthesized from safety data sheets of structurally similar compounds to ensure a comprehensive and cautious approach to laboratory operations.
Hazard Identification and Risk Assessment
-
Skin Irritation : May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1][2][4]
The toxicological properties of this specific compound have not been thoroughly investigated[4]. Therefore, it is crucial to handle it with the assumption that it may have unknown hazards.
Risk Factors to Consider:
-
Physical Form : As a solid, the primary risk is the generation of airborne dust during weighing and transfer, which increases the risk of inhalation and eye contact.
-
Scale of Operation : Handling larger quantities increases the potential for exposure and the severity of spills.
-
Process : Operations such as weighing, dissolving, and transfers are high-risk moments for generating dust and potential contact.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (Solid) | Tightly fitting safety goggles | Nitrile gloves | Standard lab coat | Recommended if dusty or in poorly ventilated areas (N95 or equivalent) |
| Dissolving & Solution Handling | Tightly fitting safety goggles | Nitrile gloves | Standard lab coat | Not generally required |
| Spill Cleanup | Safety goggles and face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat | Required (N95 or higher) |
Eye and Face Protection
Due to the risk of serious eye irritation, appropriate eye protection is mandatory.
-
Minimum Requirement : Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards should be worn at all times in the laboratory.
-
Recommended for Powder Handling : When weighing or transferring the solid compound, tightly fitting safety goggles are required to provide a better seal against airborne particles.[5] A face shield may be used in addition to goggles for maximum protection, especially when handling larger quantities.
Hand Protection
Skin contact should be avoided.
-
Glove Selection : Nitrile gloves are recommended for their chemical resistance and durability. Always inspect gloves for tears or punctures before use.
-
Glove Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws.
Body Protection
-
Lab Coat : A standard, clean lab coat should be worn and kept fastened to protect against accidental spills.
-
Additional Protection : For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Respiratory protection may be necessary if engineering controls (like a fume hood) are insufficient or when there is a potential for dust generation.
-
When to Use : A NIOSH-approved N95 (US) or P1/FFP1 (EU) particle respirator is recommended when handling the solid outside of a fume hood or when dust is visibly generated.[4]
-
Higher Level Protection : For significant aerosolization or in emergency situations, a respirator with a higher protection factor may be necessary.
Operational and Disposal Plans
Safe Handling and Workflow
The following workflow is designed to minimize exposure during routine handling of the solid compound.
Spill Response
In the event of a small spill:
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Don appropriate PPE, including respiratory protection, goggles, gloves, and a lab coat.
-
Containment : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collection : Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][6]
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : Dispose of all contaminated materials as hazardous waste.
Disposal
-
Chemical Waste : Unused material and solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
Contaminated Materials : All contaminated items, including gloves, absorbent materials, and empty containers, must be disposed of in a sealed, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
Immediate action is required in case of exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Always have the Safety Data Sheet (or this guide) available when seeking medical attention.
References
- MSDS of (R)-3-Boc-Aminopiperidine. (2013-10-18). Google Search.
- (R)-3-(Boc-Amino)
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem.
- tert-Butyl 4-(methylamino)
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25). Fisher Scientific.
- BD448342 - BLD Pharmatech.
- (R)-3-Boc-aminopiperidine | Piperidines. Ambeed.com.
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-08). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009-04-15). Fisher Scientific.
- [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid. AK Scientific, Inc.
- -3-(tert-Butoxycarbonylamino)piperidine, 1g, Each. CP Lab Safety.
- MSDS - Safety D
- AK Scientific, Inc. AK Scientific, Inc.
- SAFETY DATA SHEET - TCI Chemicals. (2025-04-03). TCI Chemicals.
- MATERIAL SAFETY DATA SHEET TS-4 03 00 Section 1 -- PRODUCT AND COMPANY IDENTIFIC
- SAFETY DATA SHEET - Castrol. (2025-05-28). Castrol.
- 2-[1-(tert-Butoxycarbonyl)
- Safety Data Sheet - AxisPharm. (2019-01-02). AxisPharm.
- Safety Data Sheet - Combi-Blocks. (2025-12-09). Combi-Blocks.
- 157688-46-5 | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid. AA Blocks.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024-04-02). Jubilant Ingrevia Limited. N7W3glEGlxCqQN6AQg==)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

